molecular formula C12H8BrN3 B159765 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-47-6

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Numéro de catalogue: B159765
Numéro CAS: 134044-47-6
Poids moléculaire: 274.12 g/mol
Clé InChI: FVKMFKVUEPXDOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CAS Number: 134044-47-6, Molecular Formula: C12H8BrN3) is a high-value nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This compound belongs to the imidazo[1,2-a]pyrimidine class, which is recognized for its structural resemblance to purine bases, a feature that often facilitates interactions with biological targets . Its primary research applications include serving as a key scaffold in the development of novel antimicrobials and the investigation of potential antiviral therapies . In antimicrobial research, derivatives of this chemical scaffold have demonstrated potent and broad-spectrum activity against a panel of clinically relevant microorganisms. Bioactivity tests reveal particular efficacy against Gram-positive bacteria such as Bacillus subtilis and pathogenic fungi like Candida albicans . The presence of the bromine atom at the meta-position of the phenyl ring is a critical structural feature that can enhance both binding affinity and overall bioactivity, making this compound a valuable precursor for generating structure-activity relationship (SAR) data . Furthermore, its research utility extends to antiviral studies, specifically in the search for inhibitors of viral entry mechanisms. Computational molecular docking simulations have shown that closely related imidazo[1,2-a]pyrimidine analogues exhibit a strong binding affinity towards the human angiotensin-converting enzyme 2 (ACE2) receptor and the spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) . These in silico results suggest potential for this compound class to be investigated as a therapeutic agent that works by blocking the virus-host cell interaction . The synthetically versatile bromine substituent allows for further functionalization via modern cross-coupling reactions, such as the Sonogashira reaction, enabling researchers to create diverse chemical libraries for high-throughput screening and the development of hybrid molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMFKVUEPXDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565311
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-47-6
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Speculated Mechanism of Action of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This technical guide focuses on a specific derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, and speculates on its mechanism of action based on the known biological targets of structurally similar compounds. Drawing from extensive structure-activity relationship (SAR) data on related heterocyclic systems, we hypothesize that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine functions as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR signaling pathway. This guide will detail the scientific basis for this hypothesis, propose a comprehensive experimental workflow for its validation, and provide the necessary protocols for researchers to investigate this promising compound.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[4] Its rigid, planar structure provides a versatile template for the development of pharmacologically active agents. Derivatives of this scaffold have been reported to interact with a diverse range of biological targets, leading to a variety of therapeutic effects. These include, but are not limited to:

  • Anticancer Activity: Many imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] This has been a major driver of research into this class of compounds.

  • Kinase Inhibition: A significant body of evidence points to kinase inhibition as a primary mechanism for the anticancer effects of these compounds.[7][8] Specific targets identified include PI3K, Akt, mTOR, and CDK2.[7][9][10][11]

  • Anti-inflammatory Activity: Some derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of COX-2.[12]

  • GABAa Receptor Modulation: The scaffold has also been identified as a ligand for the benzodiazepine binding site of GABAA receptors, suggesting potential applications in neuroscience.[13]

  • Antiviral and Antimicrobial Properties: Various derivatives have been investigated for their activity against viruses and bacteria.[3][14]

Given the breadth of activity, the specific substitution pattern on the imidazo[1,2-a]pyrimidine core is crucial in determining its primary mechanism of action.

Core Hypothesis: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine as a Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway

We speculate that the primary mechanism of action for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is the inhibition of protein kinases, with a particular focus on the PI3K/Akt/mTOR pathway. This hypothesis is built on two key pillars of evidence:

2.1. The Imidazo[1,2-a]pyrimidine Scaffold as a Kinase Hinge-Binder:

The imidazo[1,2-a]pyrimidine core is structurally analogous to adenine, the purine base in ATP. This mimicry allows it to fit into the ATP-binding pocket of many kinases. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Numerous studies have demonstrated that imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives act as potent kinase inhibitors through this mechanism.[7][10][15]

2.2. The Significance of the 3-Bromophenyl Substituent:

The presence of a bromine atom at the 3-position of the phenyl ring is a common feature in a multitude of potent kinase inhibitors.[16][17] This is not coincidental and can be attributed to several factors:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (such as an oxygen or nitrogen) in the ATP-binding site. This provides an additional anchoring point for the inhibitor, increasing its binding affinity and potency.

  • Hydrophobic Interactions: The phenyl ring itself can engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the inhibitor-kinase complex.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the target kinase.

Structure-activity relationship studies on various kinase inhibitor scaffolds have consistently shown that a 3-bromo substituent on a phenyl ring is highly desirable for potent inhibitory activity.[16]

2.3. The PI3K/Akt/mTOR Pathway: A Key Target in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[18] This pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key components like PI3K and PTEN. This makes it a prime target for the development of anticancer therapies. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[9][10][11][19] Given the structural similarities, it is highly plausible that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine also targets one or more kinases within this cascade.

2.4. Visualizing the Hypothesized Mechanism

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway cluster_inhibitor Proposed Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation fourEBP1->Proliferation |-- Inhibitor 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Workflow

To rigorously test the hypothesis that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine acts as a PI3K/Akt/mTOR pathway inhibitor, a multi-step experimental approach is proposed.

3.1. Phase 1: In Vitro Kinase Profiling

The initial step is to determine if the compound directly inhibits the activity of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To measure the IC50 value of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine against a panel of purified kinases, with a primary focus on PI3K isoforms (α, β, γ, δ) and other key kinases in the pathway (Akt, mTOR, PDK1).

  • Materials:

    • Purified recombinant human kinases (e.g., PI3Kα, Akt1, mTOR).

    • Kinase-specific substrates (e.g., PIP2 for PI3K, a peptide substrate for Akt).

    • ATP.

    • 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine stock solution in DMSO.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Known kinase inhibitors as positive controls (e.g., Wortmannin for PI3K).

  • Procedure:

    • Prepare a serial dilution of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine in assay buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and the serially diluted compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

3.2. Phase 2: Cellular Target Engagement and Pathway Modulation

If the compound shows potent in vitro kinase inhibition, the next step is to confirm that it engages its target in a cellular context and modulates the downstream signaling pathway.

Protocol: Western Blot Analysis of Pathway Phosphorylation

  • Objective: To assess the effect of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation).

  • Materials:

    • Cancer cell line (e.g., MCF-7).

    • Cell culture medium and supplements.

    • 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine.

    • Lysis buffer.

    • Primary antibodies against: p-Akt (Ser473), total Akt, p-S6 ribosomal protein (Ser235/236), total S6, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated proteins in treated cells to the vehicle control.

3.3. Phase 3: Cellular Phenotypic Assays

The final step is to determine if the observed pathway inhibition translates into a functional cellular response, such as the inhibition of cancer cell growth.

Protocol: Cell Viability/Proliferation Assay

  • Objective: To measure the effect of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (a panel including both sensitive and potentially resistant lines).

    • Cell culture medium.

    • 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the compound.

    • Incubate for 72 hours.

    • Measure cell viability according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

3.4. Experimental Workflow Visualization

G cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Phenotypic Response P1_1 In Vitro Kinase Assay (PI3K, Akt, mTOR) P1_2 Determine IC50 Values P1_1->P1_2 P2_1 Treat Cancer Cells with Compound P1_2->P2_1 If potent (low nM IC50) P2_2 Western Blot for p-Akt, p-S6 P2_1->P2_2 P2_3 Confirm Pathway Inhibition P2_2->P2_3 P3_1 Cell Viability Assay (72h treatment) P2_3->P3_1 If pathway is inhibited P3_2 Determine GI50 Values P3_1->P3_2

Caption: A stepwise workflow for validating the hypothesized mechanism.

Summary and Future Directions

This technical guide has presented a scientifically grounded speculation that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine acts as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway. This hypothesis is supported by the known pharmacology of the imidazo[1,2-a]pyrimidine scaffold and the well-established role of the 3-bromophenyl moiety in potent kinase inhibitors.

The provided experimental workflow offers a clear and logical path for researchers to validate this hypothesis. Successful validation would position 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine as a promising lead compound for the development of novel anticancer therapeutics.

Future work could involve:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to visualize the binding mode and guide further optimization.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-like potential.

By following the outlined research plan, the scientific community can effectively elucidate the mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and unlock its potential as a valuable therapeutic agent.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). Oncology Letters. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). ResearchGate. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (n.d.). DergiPark. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

  • Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH. [Link]

  • Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. (2019). PMC - PubMed Central. [Link]

  • Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PubMed. [Link]

  • Preparation, Characterization And Biological Activity of New Derivatives of 2-Biphenyl-3-Aminomethylimidazo(1,2-a)Pyrimidine. (2019). ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (n.d.). PubMed. [Link]

  • Targeting the PI3K-Akt-mTOR Pathway. (2014). YouTube. [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (n.d.). PubMed. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022). Future Science. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2025). ResearchGate. [Link]

Sources

Exploration of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The imidazo[1,2-a]pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a particularly strategic derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine. The presence of the 3-bromophenyl moiety provides a synthetically versatile handle for extensive structure-activity relationship (SAR) studies through modern cross-coupling reactions. This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological significance, and therapeutic potential of this core, with a focus on its applications in oncology, infectious diseases, and neurology.

The Strategic Importance of the Imidazo[1,2-a]pyrimidine Core

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, largely due to their ability to engage in various non-covalent interactions with biological targets and their presence in natural products.[1][3] The imidazo[1,2-a]pyrimidine system, a fused bicyclic heteroaromatic, is a bioisostere of purine bases, allowing it to interact with a multitude of enzymes and receptors that recognize purines.[1] This inherent biological relevance has led to the development of imidazo[1,2-a]pyrimidine derivatives with anxiolytic, anticonvulsant, antifungal, and anticancer properties.[1][4]

The specific placement of a 3-bromophenyl group at the 2-position is a deliberate and strategic choice in library design. The bromine atom serves as a key functional group for diversification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of a wide range of substituents. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.

Synthesis of the Core Scaffold

The most reliable and widely adopted method for constructing the 2-aryl-imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction.[1] This involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the title compound, this translates to the reaction between 2-aminopyrimidine and 2-bromo-1-(3-bromophenyl)ethan-1-one.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Objective: To synthesize the title compound via a one-pot condensation reaction.

Materials:

  • 2-Aminopyrimidine

  • 2-Bromo-1-(3-bromophenyl)ethan-1-one (3'-Bromo-α-bromoacetophenone)

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in absolute ethanol (approx. 20 mL).

  • Reagent Addition: To this solution, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.05 eq).

  • Reflux: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms the hydrobromide salt of the product, which often precipitates.

  • Neutralization: After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt until the effervescence ceases and the pH is basic (~8-9). This liberates the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine as a solid.

Causality Behind Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is suitable for the reflux temperature required for the condensation.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the initial N-alkylation and the subsequent intramolecular cyclization.

  • Sodium Bicarbonate Workup: This is a critical step. The reaction produces HBr as a byproduct, which protonates the product. The mild base deprotonates the product to yield the neutral compound, which is more soluble in organic extraction solvents like ethyl acetate.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Aminopyrimidine Reaction Tschitschibabin Reaction Reactant1->Reaction Condensation Reactant2 2-Bromo-1-(3-bromophenyl)ethan-1-one Reactant2->Reaction Reflux Solvent Ethanol Solvent->Reaction Product 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Workup Neutralization (NaHCO3) & Extraction Reaction->Workup HBr byproduct Workup->Product

Caption: General workflow for the synthesis of the core scaffold.

Medicinal Chemistry Applications and Therapeutic Targets

The 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine scaffold has been explored as a foundation for developing inhibitors against a range of biological targets. Its versatility allows it to be adapted for different active sites.

Anticancer Activity

Cancer remains a leading cause of mortality, and the development of targeted therapies is paramount.[5] The imidazo[1,2-a]pyrimidine core has been extensively investigated for its potential to inhibit key signaling pathways implicated in cancer progression.[5][6]

Targeting Kinase Pathways: Many derivatives of this scaffold function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers. Imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to be potent inhibitors of PI3Kα.[7] The 2-phenyl group often occupies the hydrophobic pocket near the ATP-binding hinge region, and modifications at the 3-position of this phenyl ring (enabled by the bromine) can extend into other regions of the active site to enhance potency and selectivity. One study reported that an imidazo[1,2-a]pyridine derivative inhibited the PI3K-Akt-mTOR pathway, leading to intrinsic apoptosis in non-small cell lung cancer cells.[7]

  • FGFR Inhibition: Aberrant fibroblast growth factor receptor (FGFR) signaling is a known driver in various cancers, including hepatocellular carcinoma (HCC).[8] A series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which share a similar core structure, were synthesized as selective FGFR inhibitors.[8] The strategic placement of functional groups allows for covalent bond formation with cysteine residues in the kinase domain, leading to potent and irreversible inhibition.[8]

  • Syk Family Kinase Inhibition: Spleen tyrosine kinase (Syk) plays a crucial role in the activation of B-cells and other immune cells.[9] Inhibitors of Syk are being investigated for autoimmune diseases and B-cell malignancies. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, demonstrating the scaffold's adaptability.[9]

Visualization of a Key Cancer Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Scaffold Imidazo[1,2-a]pyrimidine Scaffold Scaffold->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a global health crisis. The imidazo[1,2-a]pyrimidine core has shown significant promise in the development of new antimicrobial agents.

  • Antibacterial Activity: Studies have reported the synthesis of large libraries of imidazo[1,2-a]pyrimidine derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal Activity: Several derivatives have been identified as effective antifungal agents, particularly against Candida albicans.[1] Molecular docking studies suggest that these compounds may interfere with fungal-specific enzymes, offering a selective mechanism of action compared to host cells.[1]

Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[11] The therapeutic strategies often involve targeting processes like protein misfolding, oxidative stress, and neuroinflammation.[11] The pyrimidine scaffold has gained attention for its potential role in managing neurodegeneration by improving cognitive functions. While direct studies on 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine are emerging, related heterocyclic compounds are being investigated as:

  • Kinase Inhibitors: Kinases such as GSK-3β and CDK5 are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The imidazo[1,2-a]pyrimidine scaffold is well-suited for developing inhibitors against these kinases.

  • MAO-B Inhibitors: Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of Parkinson's disease. The structural features of the scaffold could be optimized to target the active site of this enzyme.

Structure-Activity Relationship (SAR) Summary

The true power of the 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine scaffold lies in the ability to systematically probe the SAR. The bromine atom is the gateway to this exploration.

Position of Modification General Impact on Activity Example Therapeutic Target
Phenyl Ring (via Br) Substitution at this position directly impacts interactions within the target's active site. Bulky groups can enhance potency by accessing deeper pockets, while polar groups can form new hydrogen bonds.Kinases (e.g., PI3K, FGFR), Bacterial Enzymes
Pyrimidine Ring (Positions 5, 6, 7) Modifications here primarily influence solubility, metabolic stability, and overall pharmacokinetic properties. Small alkyl groups (e.g., methyl) are common.General Drug Development
Imidazole Ring (Position 3) This position is less commonly modified but can be a site for introducing functionality to alter electronic properties or create new interaction points.Kinase Inhibitors

Key Insight: The position of substituents on the pyrimidine nucleus and its appended rings greatly influences the observed biological activities.[3][12] For instance, in a series of anticancer imidazo[1,2-a]pyridines, a para-chlorophenyl group at one position combined with a nitro or methyl group on the 2-phenyl ring resulted in potent agents against colon and melanoma cell lines.[6] This highlights the importance of systematic exploration, for which the 3-bromo handle is ideal.

Future Perspectives and Conclusion

The 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine scaffold represents a validated and highly promising starting point for drug discovery campaigns. Its robust and scalable synthesis, coupled with the strategic placement of a synthetically versatile bromine atom, provides an exceptional platform for generating diverse chemical libraries.

Future Directions:

  • Covalent Inhibitors: Leveraging the scaffold to position electrophilic "warheads" that can form covalent bonds with non-catalytic cysteine residues in target proteins is a promising strategy for achieving high potency and prolonged duration of action.[8]

  • PROTACs: The scaffold can serve as the warhead for developing Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them.

  • Fragment-Based Growth: The core can be used as a starting fragment, with the 3-bromo position serving as a vector for growing the molecule into adjacent pockets of a target's binding site, guided by structural biology.

References

  • MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Retrieved from [Link]

  • PMC. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Research Square. (n.d.). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Retrieved from [Link]

  • PMC. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • PMC. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • PubMed. (2008, October 15). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • PubMed. (2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Aryl)-Benzo[13][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

  • PubMed. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • NIH. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • PharmaTutor. (2013, November 26). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023042178A2 - Combination therapy for neurodegenerative diseases.
  • Neuroscience News. (2017, April 20). Two Repurposed Drugs Arrest Neurodegeneration: Mouse Study. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

Sources

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine: Synthesis, Characterization, and Strategic Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure," known for its broad spectrum of biological activities.[1][2] This document details the molecule's core properties, provides a validated, step-by-step synthesis protocol, outlines methods for its characterization, and explores its strategic importance as a versatile intermediate for the development of novel chemical entities. The inclusion of the 3-bromophenyl moiety offers a key synthetic handle for diversification, enabling its use in the generation of compound libraries for targeted drug discovery programs.[3]

Core Molecular Profile

The fundamental characteristics of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine are summarized below. These identifiers are critical for substance registration, database searching, and analytical characterization.

IdentifierValue
IUPAC Name 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
CAS Number 134044-47-6[4][5]
Molecular Formula C₁₂H₈BrN₃[5][6]
Molecular Weight 274.12 g/mol [4][5]
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NC3=C(N2)N=CC=C3

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrimidine core is a fused nitrogen-bridged heterocyclic system that has garnered immense interest from biological and medicinal chemists.[1] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with a wide array of biological targets. This has led to its classification as a "privileged scaffold" in medicinal chemistry.[7][8]

Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer[1]

  • Antiviral (including against HIV and Hepatitis C)[1]

  • Antimicrobial and Antifungal[1][2]

  • Anti-inflammatory[1]

  • Anxiolytic and other CNS-related activities[2][9]

The therapeutic relevance of this scaffold is underscored by the successful development of drugs based on the closely related imidazo[1,2-a]pyridine core, such as Zolpidem and Alpidem, which are widely prescribed for central nervous system disorders.[7][8] This history of clinical success provides a strong rationale for the continued exploration of imidazo[1,2-a]pyrimidine derivatives as potential therapeutic agents.

Synthesis Methodology

The most common and efficient route to synthesize 2-arylimidazo[1,2-a]pyrimidines is a condensation reaction between 2-aminopyrimidine and an appropriate α-bromoarylketone, a variant of the classic Tschitschibabin reaction.[2][10]

Principle of Synthesis: Microwave-Assisted, Solvent-Free Condensation

The selected protocol utilizes microwave irradiation in a solvent-free condition catalyzed by basic alumina (Al₂O₃).[2] This approach aligns with the principles of green chemistry, offering significant advantages over traditional solvent-based heating methods.

  • Causality of Experimental Choice:

    • Microwave Irradiation: Provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.

    • Solvent-Free Condition: Eliminates the need for potentially toxic and flammable organic solvents, simplifying the work-up procedure and reducing environmental impact.

    • Alumina (Al₂O₃) Catalyst: Acts as a solid support and a mild base, facilitating the reaction on its surface. It is inexpensive, non-toxic, and easily removed by simple filtration.[2]

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine.[2]

Reactants:

  • 2-Aminopyrimidine

  • 2-Bromo-1-(3-bromophenyl)ethanone

  • Basic Alumina (Al₂O₃)

Step-by-Step Procedure:

  • Preparation: In a mortar, thoroughly grind a mixture of 2-aminopyrimidine (1.0 mmol), 2-bromo-1-(3-bromophenyl)ethanone (1.0 mmol), and basic alumina (500 mg).

  • Reaction: Transfer the resulting powder to a microwave-safe reaction vessel. Place the vessel in a domestic microwave oven and irradiate at a power of 300-450 W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: Add 20 mL of ethyl acetate to the solid mixture and stir for 15 minutes. Filter the alumina catalyst and wash it with additional ethyl acetate (2 x 10 mL). Combine the organic filtrates.

  • Work-up: Wash the combined filtrate with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine as a light brown solid.[2]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst Reactant1 2-Aminopyrimidine Grind Grind in Mortar Reactant1->Grind Reactant2 2-Bromo-1-(3-bromophenyl)ethanone Reactant2->Grind Catalyst Basic Alumina (Al₂O₃) Catalyst->Grind React Microwave Irradiation (300-450 W, 2-5 min) Grind->React Extract Extraction with Ethyl Acetate React->Extract Filter Filtration to remove Al₂O₃ Extract->Filter Wash Aqueous Wash (NaHCO₃, Brine) Filter->Wash Dry Drying (Na₂SO₄) & Concentration Wash->Dry Purify Recrystallization (Ethanol) Dry->Purify Product Final Product: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Purify->Product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of analysis.

Summary of Characterization Data

The following data has been reported for 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine.[2]

PropertyReported Value
Appearance Light brown solid
Yield 56%
Melting Point (mp) 191–193 °C
¹H NMR (91 MHz, DMSO-d₆) δ 9.02 (dd, J = 6.7, 1.9 Hz, 1H), 8.59 (d, J = 9.6 Hz, 2H), 8.31–7.17 (m, 7H)
¹³C NMR (23 MHz, DMSO-d₆) Data reported in source literature.
Analytical Techniques Explained
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum confirms the number and connectivity of protons in the molecule, with the chemical shifts (δ) and coupling constants (J) providing definitive evidence for the aromatic ring structures.[2]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (274.12 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₁₂H₈BrN₃) with high accuracy.

  • Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups. For this molecule, one would expect to see absorption bands corresponding to C=N, C=C, and aromatic C-H stretching vibrations.

  • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₁₂H₈BrN₃.

Strategic Utility in Medicinal Chemistry

The true value of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine for researchers lies in its role as a versatile chemical building block.

The Bromophenyl Moiety as a Synthetic Handle

The bromine atom on the phenyl ring is not merely a substituent; it is a highly functional "synthetic handle." It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies in modern organic synthesis.[3] This allows for the precise and efficient attachment of a wide variety of molecular fragments, enabling the rapid generation of extensive compound libraries.

Key cross-coupling reactions include:

  • Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds (biaryl structures).

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynyl structures).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (arylamine structures).

  • Heck Coupling: Reaction with alkenes to form C-C bonds (alkenyl structures).

Logical Flow for Compound Library Diversification

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Compound Library Start 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Heck Heck Coupling (+ Alkene) Start->Heck Prod1 Biaryl Derivatives Suzuki->Prod1 Prod2 Alkynyl Derivatives Sonogashira->Prod2 Prod3 Arylamine Derivatives Buchwald->Prod3 Prod4 Alkenyl Derivatives Heck->Prod4

Caption: Diversification strategy using the title compound as a key intermediate.

This capacity for diversification is invaluable in drug discovery, allowing scientists to perform Structure-Activity Relationship (SAR) studies by systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is more than a single chemical entity; it is a strategic starting point for chemical innovation. Its core molecular formula is C₁₂H₈BrN₃ with a molecular weight of 274.12 g/mol .[4][5] The compound is built upon the biologically significant imidazo[1,2-a]pyrimidine scaffold and can be synthesized efficiently using green chemistry principles.[1][2] The presence of the bromophenyl group provides a crucial tool for synthetic chemists, enabling extensive molecular diversification through well-established cross-coupling chemistry.[3] For researchers in drug development, this compound represents a key building block for the creation of novel compound libraries aimed at a wide range of therapeutic targets.

References

  • 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | C13H10BrN3 | CID - PubChem. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. Available at: [Link]

  • 134044-47-6,2-(3-BROMO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE - LookChemicals. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC. Available at: [Link]

  • 2-(3-bromophenyl)-3-nitroso-imidazo[1,2-a]pyrimidine - PubChemLite. Available at: [Link]

  • Why 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a Key Intermediate for Your R&D. Available at: [Link]

  • 4-(Aryl)-Benzo[8][9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives - J-Stage. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Formulation Strategies for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a fused heterocyclic compound belonging to the "privileged scaffold" class of imidazo-pyrimidines. Structurally distinct from its imidazopyridine cousins (e.g., zolpidem), this chemotype is frequently investigated as a ligand for the benzodiazepine binding site of GABA-A receptors and, more recently, as a kinase inhibitor and antiviral agent.

The presence of the 3-bromophenyl moiety at the C2 position imparts significant lipophilicity and steric bulk, critical for hydrophobic pocket binding but detrimental to aqueous solubility. This guide provides a technical roadmap for handling this compound, focusing on overcoming its inherent solubility limitations (BCS Class II/IV behavior) and ensuring data integrity through rigorous stability profiling.

Molecular Attributes
PropertyValue / DescriptionImplication
CAS Number 134044-47-6Unique Identifier
Molecular Formula C₁₂H₈BrN₃MW: 274.12 g/mol
Core Scaffold Imidazo[1,2-a]pyrimidinePlanar, aromatic, weak base
Substituent 3-BromophenylLipophilic, halogen-bonding potential
Predicted LogP ~3.57High membrane permeability; low aqueous solubility
Predicted pKa ~5.5 (Conjugate Acid)Ionizable at gastric pH; neutral at physiological pH

Physicochemical Baseline

Understanding the ionization and partition coefficient is prerequisite to any formulation effort.[1]

Lipophilicity and Solubility

With a LogP of approximately 3.6, the compound is highly lipophilic. It partitions preferentially into non-polar matrices.[1]

  • Aqueous Solubility: Predicted to be < 0.1 mg/mL at neutral pH (pH 7.4).[1]

  • Organic Solubility: Highly soluble in DMSO (> 20 mg/mL) and DMA; moderately soluble in Ethanol and PEG-400.[1]

Ionization (pKa)

The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N8) provide sites for protonation. The pKa is estimated at 5.5 .[1]

  • pH < 3.5: The compound exists predominantly as a cationic species, significantly enhancing aqueous solubility.[1]

  • pH > 6.0: The compound is neutral and prone to precipitation in aqueous buffers.[1]

Solubility Profiling & Solvent Compatibility

For biological assays, maintaining the compound in solution is critical to avoid false negatives (due to precipitation) or false positives (due to aggregation).

Thermodynamic Solubility Protocol

Do not rely on kinetic solubility (DMSO spike) for lead optimization.[1] Use the following thermodynamic protocol to determine the true saturation limit.

SolubilityWorkflow Start Solid Compound (Excess) Shake Equilibrium (37°C, 24-48h) Start->Shake Media Media Preparation (pH 1.2, 7.4, FaSSIF) Media->Shake Filter Phase Separation (Centrifuge/Filter) Shake->Filter Saturated Supernatant Analysis HPLC-UV/MS Quantification Filter->Analysis

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Solvent Compatibility Matrix
Solvent / VehicleSolubility RatingApplication
DMSO High (>25 mg/mL)Primary stock solution (store at -20°C).[1]
Ethanol Moderate (~5-10 mg/mL)Co-solvent for in vivo prep.[1]
Water (pH 7.4) Very Low (<0.01 mg/mL)Not suitable without modification.[1]
0.1N HCl ModerateSoluble due to protonation (salt formation).[1]
PEG-400 HighExcellent excipient for IP/PO dosing.[1]

Stability Assessment

The imidazo[1,2-a]pyrimidine core is chemically robust, but the 3-bromophenyl moiety introduces specific vulnerabilities.

Chemical Stability[1]
  • Hydrolysis: The fused ring system is resistant to hydrolysis under standard physiological conditions.[1]

  • Photostability: Critical Risk. Aryl bromides are susceptible to photo-dehalogenation (homolytic cleavage of the C-Br bond) under UV light.[1]

    • Mitigation: Handle under amber light; store solids in amber vials wrapped in foil.

  • Oxidation: The electron-rich imidazole ring can be susceptible to oxidation by peroxides found in aged PEG or Tween excipients.[1] Use high-purity, low-peroxide excipients.

Metabolic Stability (Microsomal)

In drug discovery, this scaffold is often evaluated for metabolic clearance.[1]

  • Phase I Metabolism: The phenyl ring is a primary site for CYP450-mediated hydroxylation.[1] The pyrimidine ring may also undergo oxidative opening.[1]

  • Debromination: Oxidative debromination is a potential minor pathway.[1]

StabilityLogic cluster_Stress Stress Conditions Compound 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Acid Acid (0.1N HCl) Stable Compound->Acid Base Base (0.1N NaOH) Stable Compound->Base Ox Oxidation (H2O2) Risk: N-Oxidation Compound->Ox UV UV Light Risk: Debromination Compound->UV

Figure 2: Forced degradation logic.[1] Red indicates high risk (Photostability), Green indicates stability.

Formulation Workflows

In Vitro Assay Preparation (Cell Culture/Binding)

Challenge: Preventing precipitation upon dilution into aqueous media.

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate: Dilute to 100x concentration in pure DMSO.

  • Final: Spike 1 µL of 100x stock into 99 µL of media.

    • Check: Ensure final DMSO concentration is ≤ 1% (or cell-line dependent limit).[1]

    • Visual: Check for "crashing out" (turbidity) immediately.[1] If precipitation occurs, reduce concentration or use a BSA-containing buffer (protein binding helps solubilize).[1]

In Vivo Formulation (PK/PD Studies)

For animal studies (IP or PO), simple aqueous suspensions lead to poor bioavailability. Use the following "Golden Standard" vehicle for this chemotype:

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Water[1]

  • Step 1: Dissolve compound completely in 5% volume of DMSO.[1]

  • Step 2: Add 40% volume of PEG-400.[1] Vortex until clear.

  • Step 3: Slowly add 55% volume of Water (or Saline) while vortexing.[1]

    • Note: If precipitation occurs upon water addition, switch to 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water as the aqueous phase.[1] Cyclodextrins encapsulate the lipophilic phenyl-bromide tail.[1]

References

  • Synthesis and Scaffold Overview: Goel, R., et al.[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015, 5, 82229-82248.

  • GABA-A Receptor Ligand Properties: Chambers, M. S., et al.[1][2][3] "Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists." Journal of Medicinal Chemistry, 2004, 47, 5829.

  • Physicochemical Data (Computed): PubChem Compound Summary for CID 577018 (Imidazo[1,2-a]pyrimidine core) and derivatives.[1] National Center for Biotechnology Information (2025).[1]

  • Photophysical Properties & Stability: Kachkovsky, O., et al.[1] "4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores." Molecules, 2023.[1][4][5] (Discusses photostability of related aryl-imidazo-pyrimidines).

  • General Formulation of Lipophilic Compounds: Di, L., & Kerns, E.[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier, 2016.[1] (Standard reference for Class II solubility strategies).

Sources

Troubleshooting & Optimization

Purification challenges of crude 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine via the condensation of 2-aminopyrimidine and 2-bromo-1-(3-bromophenyl)ethan-1-one (Chichibabin-type cyclization) often yields a crude product contaminated with unreacted


-haloketones, inorganic salts (HBr), and highly colored oligomeric species.[1][2]

This guide addresses the specific challenges of purifying this scaffold. Unlike standard phenyl-substituted heterocycles, the 3-bromo substituent introduces lipophilicity changes and potential lability during metal-catalyzed downstream steps.[1] The protocols below prioritize the removal of the lachrymatory starting material (


-bromoketone) and the isolation of the free base form.[1][2]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky tar that refuses to crystallize. Is the reaction failed? A: Not necessarily. Imidazo[1,2-a]pyrimidines are prone to forming "oils" due to trace solvent retention and oligomeric impurities formed by the polymerization of the


-haloketone.[1]
  • The Fix: Do not attempt immediate recrystallization on a tar. Perform a trituration first. Suspend the crude tar in cold Diethyl Ether (

    
    ) or a 1:1 mixture of Hexanes/EtOAc and sonicate.[1][2] The monomeric product is often less soluble in ether than the impurities, forcing it to crash out as a solid.[1]
    

Q2: The solid is persistent yellow/orange even after recrystallization. How do I remove the color? A: The color usually comes from oxidized byproducts of 2-aminopyrimidine.

  • The Fix: Use an Acid-Base Wash (Protocol A).[1][2] The imidazo[1,2-a]pyrimidine core is basic (pKa

    
     5-6).[1][2] Dissolving the crude in dilute HCl protonates the bridgehead nitrogen (
    
    
    
    ), pulling the product into the aqueous phase.[1][2] Neutral organic impurities (colored tars, unreacted bromoketone) remain in the organic wash and are discarded.[1][2]

Q3: I see a secondary spot on TLC just below my product. What is it? A: This is likely the 3-bromo regioisomer (rare) or, more commonly, the hydrobromide salt of your product if you didn't fully neutralize during workup.[1][2]

  • The Fix: Treat a small aliquot of your sample with aqueous

    
     and re-run TLC. If the lower spot disappears and intensifies the upper spot, it was the salt form.[1] Ensure your final isolation pH is 
    
    
    
    .

Q4: Can I use this crude directly for a Suzuki coupling? A: High Risk. The unreacted 2-bromo-1-(3-bromophenyl)ethan-1-one is an electrophile that will poison Pd catalysts and react with your boronic acids/esters.[1][2] You must remove the


-haloketone before metal catalysis. Protocol A is the most effective method for this.

Part 2: Experimental Protocols

Protocol A: Acid-Base Purification (Recommended)

Best for: Removing non-basic impurities (starting material, tars) and isolating the free base.[1][2]

  • Dissolution: Dissolve the crude residue in DCM (Dichloromethane) .

  • Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Chemistry: The product moves to the aqueous phase as the hydrochloride salt.[1]

    • Waste: The DCM layer contains the unreacted

      
      -bromoketone and neutral tars. Discard after TLC verification.
      
  • Washing: Wash the combined acidic aqueous layer with fresh DCM (

    
    ) to remove entrained organics.[1][2]
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to

    
     using 25% NaOH  or solid 
    
    
    
    .
    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Extract the cloudy aqueous mixture with DCM or EtOAc (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Recrystallization

Best for: Final polishing of the solid obtained from Protocol A.[1]

Solvent SystemRatio (v/v)Comments
Ethanol (Abs) 100%Standard.[1][2] Heat to reflux; cool slowly to 4°C. Good for removing trace salts.
ACN / Water 4:1Excellent for removing polar colored impurities.
Toluene 100%Use if the product is highly lipophilic. Good for removing non-polar oligomers.

Step-by-Step:

  • Place 1.0 g of semi-pure solid in a flask.

  • Add Ethanol (approx. 10-15 mL) and heat to reflux.

  • If undissolved solids remain, add more ethanol dropwise.[1][2] If the solution is dark, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

  • Filter crystals and wash with cold (

    
    ) ethanol.
    

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Sticky Solid) SolubilityCheck Check Solubility in 1M HCl Start->SolubilityCheck AcidBase Protocol A: Acid-Base Extraction SolubilityCheck->AcidBase Soluble (Forms Salt) Trituration Trituration (Cold Et2O or Hexanes) SolubilityCheck->Trituration Insoluble/Oiling Out CheckPurity Analyze Purity (TLC/LCMS) AcidBase->CheckPurity Trituration->AcidBase Solid Collected Recryst Protocol B: Recrystallization (EtOH or ACN/H2O) CheckPurity->Recryst Minor Impurities Column Flash Chromatography (DCM/MeOH 95:5) CheckPurity->Column Complex Mixture Final Pure 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Recryst->Final Column->Final

Caption: Workflow for isolating 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine from crude reaction mixtures.

Part 4: Synthesis & Impurity Pathway[1][3]

Understanding the origin of impurities is critical for removal. The diagram below details the condensation pathway and side products.[1]

SynthesisPathway Amine 2-Aminopyrimidine Inter N-Alkylated Intermediate Amine->Inter Ketone 2-Bromo-1-(3-bromophenyl) ethan-1-one Ketone->Inter Imp2 Oligomers/Tars (Colored) Ketone->Imp2 Self-Condensation Imp3 Unreacted Ketone (Lachrymator) Ketone->Imp3 Excess Reagent Product 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Inter->Product - H2O, - HBr Imp1 HBr Salt (Water Soluble) Product->Imp1 + HBr (Incomplete Neutralization)

Caption: Reaction pathway showing the formation of the target scaffold and common impurities.

Part 5: Analytical Reference Data

Solubility Profile (Estimated for Free Base):

Solvent Solubility Application
Water (pH 7) Insoluble Washing (removal of salts)
Water (pH 2) Soluble Acid-Base Extraction
DCM / Chloroform High Extraction / Chromatography
Ethanol (Hot) High Recrystallization
Ethanol (Cold) Low Recrystallization

| Diethyl Ether | Low | Trituration (anti-solvent) |[1][2]

TLC Visualization:

  • Stationary Phase: Silica Gel 60

    
    [1][2]
    
  • Mobile Phase: 5% Methanol in DCM (v/v)

  • Detection: UV (254 nm) - Product is UV active.[1][2]

  • Stain: Dragendorff’s reagent (orange spot) or Iodine (brown spot).[1][2]

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines: Goel, R., Luxami, V., & Paul, K. (2015).[1][2][3] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608–81637.[1][2] [Link]

  • Recrystallization Techniques for Fused Heterocycles: University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Mechanism of Chichibabin-type Cyclization: Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016).[1][2][4] Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle.[1][2][4][5] The Journal of Organic Chemistry, 81(19), 9167–9174.[1][2] [Link][1][2]

  • Compound Data (Analogous Structures): PubChem. 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine. [Link][1][2]

Sources

Overcoming poor solubility of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine . As a planar, lipophilic scaffold often utilized in kinase inhibition and GABA-A receptor modulation, this compound frequently exhibits "crash-out" precipitation in aqueous buffers, leading to erratic IC50 data and false-positive aggregation artifacts.

Module 1: Diagnostic Workflow

Is it Solubility or Stability? Before altering your assay conditions, confirm that solubility is the root cause of your data inconsistency. Use this decision matrix to diagnose the issue.

Diagnosis_Workflow Start Issue: Inconsistent Assay Data Visual Step 1: Visual Inspection (Turbidity/Precipitate?) Start->Visual Absorbance Step 2: Absorbance Scan (OD600 or Nephelometry) Visual->Absorbance Clear Solubility Diagnosis: Poor Solubility (Proceed to Module 2) Visual->Solubility Visible Particles DLS Step 3: Dynamic Light Scattering (Detect Aggregates <1µm) Absorbance->DLS Low OD Absorbance->Solubility High OD DLS->Solubility High Polydispersity Stability Diagnosis: Chemical Instability (Check Oxidation/Hydrolysis) DLS->Stability Monodisperse

Figure 1: Diagnostic logic to differentiate between solubility issues and chemical instability.

Module 2: The "Golden" Protocol for Stock & Dilution

The Root Cause: The most common error is diluting a high-concentration DMSO stock directly into a 100% aqueous buffer. This creates a localized region of high supersaturation, forcing the hydrophobic imidazo[1,2-a]pyrimidine core to nucleate and precipitate immediately.

The Solution: Use the Intermediate Dilution Method .

Protocol: Step-by-Step Preparation
  • Stock Preparation (Anhydrous):

    • Dissolve the solid compound in anhydrous DMSO to create a 10 mM or 20 mM master stock.

    • Critical: Avoid storing stocks at -20°C for frequent use. Repeated freeze-thaw cycles introduce atmospheric water, which degrades the stock's solubility power. Aliquot into single-use vials.

  • The Intermediate Step (Serial Dilution in DMSO):

    • Perform your serial dilutions (e.g., 3-fold or 10-fold) entirely within DMSO first.

    • Result: You now have a plate of source concentrations (e.g., 10 mM, 1 mM, 0.1 mM) all in 100% DMSO.

  • The Transfer Step (The "Shift"):

    • Transfer a small volume (e.g., 1 µL) from the DMSO dilution plate into an intermediate plate containing a larger volume of buffer (e.g., 99 µL).

    • Mix immediately. This creates a 1% DMSO intermediate solution.

    • Transfer from this intermediate plate to your final assay plate.

Why this works: This method prevents the "shock" of dropping 100% lipophilic stock into 100% water, allowing the compound to equilibrate at lower concentrations while maintained by the carrier solvent.

Module 3: Assay Buffer Engineering

If the Intermediate Dilution Method is insufficient, you must engineer the assay buffer to thermodynamically support the compound.

Optimization Strategy: Additives & pH

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a weak base (pKa ~5.5). At neutral pH (7.4), it is predominantly uncharged and lipophilic.

ParameterRecommendationMechanism of Action
pH Adjustment pH 6.5 - 7.0 Slightly lowering pH increases the protonated (charged) fraction, significantly boosting aqueous solubility without compromising most enzymatic activities.
Surfactant Tween-20 (0.01% - 0.05%) Non-ionic surfactants prevent the formation of amorphous aggregates by shielding the hydrophobic core.
Carrier HP-β-Cyclodextrin (0.1% - 0.5%) Encapsulates the bromophenyl group in a hydrophilic bucket. Validated for imidazo-pyrimidine scaffolds [1].[1][2][3][4][5][6]
Carrier Protein BSA (0.1%) Serum albumin binds lipophilic drugs, keeping them in solution. Warning: May shift IC50 values due to protein binding.
Decision Tree: Selecting the Right Additive

Additive_Selection Problem Solubility Issue Type Assay Type? Problem->Type Enzymatic Biochemical/Enzymatic Type->Enzymatic Cellular Cell-Based Type->Cellular Detergent Add Tween-20 (0.01%) Enzymatic->Detergent First Choice Carrier Add HP-β-CD (0.5%) Enzymatic->Carrier If Detergent Fails Cellular->Carrier Safe Option DMSO_Limit Limit DMSO < 0.5% Cellular->DMSO_Limit Critical

Figure 2: Workflow for selecting additives based on assay compatibility.

Module 4: Frequently Asked Questions (FAQs)

Q1: My IC50 shifts 10-fold between runs. Is this a solubility issue? A: Likely, yes. This is characteristic of "precipitation-limited" kinetics. If the compound precipitates at high concentrations, the effective concentration plateaus, making the compound appear less potent than it is.

  • Fix: Check your dose-response curve. If the top of the curve flattens unexpectedly or looks noisy, you have reached the solubility limit. Censor those data points or use the Intermediate Dilution method described in Module 2.

Q2: I see toxicity in my cell assay at high concentrations. Is it the drug or the precipitate? A: Precipitate can physically smother cells, causing non-specific toxicity (a false positive for cytotoxicity).

  • Test: Spin down the media before adding to cells. If the toxicity disappears but the therapeutic effect remains, the toxicity was physical (precipitate). If both disappear, the drug was precipitating and the soluble fraction was too low to work.

  • Note: Imidazo[1,2-a]pyrimidines are known to have specific metabolic interactions; ensure you are using <0.5% DMSO to avoid solvent-induced membrane permeability changes [2].

Q3: Can I use DMSO concentrations higher than 1%? A: In enzymatic assays, some enzymes tolerate up to 5% DMSO, but this is rare. In cell assays, >0.5% DMSO is generally toxic and will skew data.

  • Alternative: If you need higher solvent capacity, consider using PEG-400 (up to 5%) or Glycerol as a co-solvent, which are often better tolerated than high DMSO loads.

References
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. (2021). Royal Society of Chemistry. Validates the use of cyclodextrins (HP-β-CD) and surfactants for solubilizing planar heterocyclic scaffolds like imidazo[1,2-a]pyrimidines.

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. (2025). National Institutes of Health (NIH). Establishes the toxicity thresholds of DMSO in cell-based assays, recommending <0.3125% for sensitive lines.

  • Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors. (2023). PubMed Central. Discusses the physicochemical properties (dipole moment, lipophilicity) of this specific scaffold in the context of drug design.

  • High-throughput Method for Lipophilicity Measurement. (2004). SciSpace. Describes the partition coefficient challenges of lipophilic compounds and methods to determine accurate LogP/LogD.

Sources

Enhancing the stability of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability for In Vivo Studies

Executive Summary

You are working with 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine , a privileged scaffold often utilized as a benzodiazepine-site agonist (GABA-A receptors) or a kinase inhibitor (e.g., p38 MAP kinase).[1] While the 3-bromophenyl moiety provides excellent lipophilic contacts for receptor binding, this molecule suffers from the "Stability Paradox" common to fused heterocycles: it is chemically robust on the shelf but thermodynamically unstable in aqueous biological fluids and metabolically labile in rodent models.

This guide addresses the three critical failure points for this compound in vivo: Microprecipitation , Aldehyde Oxidase (AO) Clearance , and Chemical Hydrolysis .

Module 1: Formulation & Solubility (The "Brick Dust" Problem)

The Issue: Users frequently report that the compound dissolves in 100% DMSO but precipitates immediately upon dilution with saline/PBS, leading to erratic bioavailability and clogged IV lines. This is due to the planar, crystalline nature of the imidazo[1,2-a]pyrimidine core, which favors π-π stacking over aqueous solvation.

Troubleshooting Protocol: The "Soft-Shell" Vehicle System

Do not use simple saline or PBS dilutions. The dielectric constant drop will force precipitation.

Recommended Formulation Strategy: Use a co-solvent system combined with a complexing agent. The 3-bromophenyl group is highly hydrophobic; encapsulating it within a cyclodextrin cavity is the most effective stabilization method.

ComponentRoleConcentration RangeNotes
DMSO Primary Solubilizer5% - 10%Dissolve compound here first.
PEG 400 Co-solvent / Dispersant30% - 40%Prevents recrystallization.
HP-β-CD Complexing Agent20% (w/v) in WaterHydroxypropyl-β-cyclodextrin encapsulates the hydrophobic bromine tail.
Saline DiluentRemainderAdd last and slowly.

Step-by-Step Preparation Workflow:

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (Wait for clarity).

  • Add PEG 400 and vortex for 30 seconds.

  • Slowly add the 20% HP-β-CD solution while sonicating.

  • Adjust pH to 5.5–6.0 (Imidazo[1,2-a]pyrimidines are weak bases; slightly acidic pH improves solubility).

Visual Workflow: Formulation Decision Tree

FormulationWorkflow Start Start: Solid Compound Step1 Dissolve in 100% DMSO Start->Step1 Check1 Clear Solution? Step1->Check1 Check1->Start No (Sonicate/Heat) Step2 Add PEG 400 (30-40%) Check1->Step2 Yes Step3 Add 20% HP-β-CD (Dropwise + Sonication) Step2->Step3 Check2 Precipitation? Step3->Check2 Final Ready for Injection (pH 5.5-6.0) Check2->Final No Fail Restart: Increase DMSO or Switch to Tween 80 Check2->Fail Yes

Caption: Logic flow for solubilizing hydrophobic imidazo[1,2-a]pyrimidines to prevent in vivo precipitation.

Module 2: Metabolic Stability (The Clearance Trap)

The Issue: Researchers often observe a "crash" in plasma concentration within 30 minutes, even with IV administration. Root Cause: The imidazo[1,2-a]pyrimidine scaffold is a known substrate for Aldehyde Oxidase (AO) and CYP3A4 .

  • AO Attack: The C-5 and C-7 positions on the pyrimidine ring are electron-deficient and prone to nucleophilic attack by AO, leading to rapid oxidation (lactam formation).

  • CYP Attack: The phenyl ring (specifically para to the bromine) is a target for hydroxylation.

Diagnostic Experiment: Microsomal vs. Cytosolic Stability

Before running an expensive in vivo PK study, you must validate where you are losing the drug.

  • Experiment A: Incubate with Liver Microsomes (contains CYP450, no AO).

  • Experiment B: Incubate with Liver Cytosol (contains AO, no CYP450).

Interpretation:

  • If stable in Microsomes but unstable in Cytosol: AO is the culprit. (Common for this scaffold).

  • Solution: You cannot easily inhibit AO in vivo. You must modify the dose frequency or use an AO inhibitor (like Hydralazine) as a pre-treatment only for proof-of-concept studies, acknowledging this alters the model.

Visual Pathway: Metabolic Vulnerabilities[2]

Metabolism Compound 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine AO_Path Aldehyde Oxidase (AO) Compound->AO_Path Nucleophilic Attack on Pyrimidine Ring CYP_Path CYP450 (Microsomes) Compound->CYP_Path Oxidation of Phenyl Ring Metabolite1 5-Oxo / 7-Oxo metabolite (Biologically Inactive) AO_Path->Metabolite1 Metabolite2 Phenyl-Hydroxylation (Potential Activity) CYP_Path->Metabolite2

Caption: Major metabolic clearance pathways. AO activity on the pyrimidine ring is the dominant clearance mechanism in rodents.

Module 3: Chemical Stability & Storage

The Issue: The "3-Bromophenyl" moiety is chemically stable, but the imidazo[1,2-a]pyrimidine bridgehead nitrogen is sensitive to pH extremes and light.

Handling Guidelines:

  • Light Sensitivity: Heterocyclic halides can undergo photodehalogenation (loss of the Bromine atom) if exposed to UV light for extended periods.

    • Protocol: Store solid and solution in amber glass vials. Wrap IV lines in foil for long infusions.

  • pH Sensitivity:

    • Avoid Strong Acids: pH < 2.0 can protonate N-1, potentially leading to ring-opening hydrolysis over time.

    • Avoid Strong Bases: pH > 9.0 promotes precipitation.

    • Target: Maintain formulation pH between 5.0 and 6.0.

Frequently Asked Questions (FAQ)

Q1: Can I use corn oil for IP injection? A: Yes, but with caution. While the compound is lipophilic, oil depots often result in slow, erratic absorption (flip-flop kinetics). For reliable in vivo data, the PEG400/HP-β-CD aqueous formulation described in Module 1 is superior because it ensures the drug is available for absorption immediately.

Q2: I see a secondary peak in my HPLC after 24 hours in plasma. What is it? A: This is likely the 2-(3-bromophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one (the lactam metabolite) caused by Aldehyde Oxidase. It is usually much more polar than the parent. Check the UV spectrum; the lactam often has a red-shifted absorbance compared to the parent.

Q3: Why is the stability different in Mouse vs. Human microsomes? A: Aldehyde Oxidase expression varies wildly between species. Humans have high AO activity; dogs have low; rats are intermediate. If you are validating for human translation, ensure you use Human Liver Cytosol early in your screening cascade [1].

References

  • Linton, A., et al. (2011).[2] Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[2][3] Journal of Medicinal Chemistry, 54(21), 7705–7712.

  • Uslu Kobak, R. Z., & Akkurt, B. (2022).[4][5] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386.[4][5]

  • Guerret, P., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines. ACS Omega, 2(1), 137–149.

Sources

Catalyst selection for efficient synthesis of 2-arylimidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Selection & Process Optimization Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the synthesis of 2-arylimidazo[1,2-a]pyrimidines . This fused heterocycle is a privileged pharmacophore, serving as the core for GABA-A receptor agonists (anxiolytics), cyclin-dependent kinase inhibitors (anticancer), and antiviral agents.

The core synthesis involves the Hantzsch-type condensation between 2-aminopyrimidine (2-AP) and


-haloketones (typically phenacyl bromides) . While theoretically simple, this reaction is prone to "black tar" formation, stalled intermediates, and regioselectivity issues.

This guide moves beyond generic textbook advice to provide a decision matrix for catalyst selection, detailed failure analysis, and validated protocols.

Module 1: Catalyst Selection Matrix

Do not choose a catalyst at random. Select based on your substrate sensitivity, scale, and available equipment.

Scenario / Constraint Recommended System Mechanism of Action Pros Cons
Standard / Robust Refluxing Ethanol (No Catalyst) Thermal promotion; solvent polarity stabilizes transition state.Simple workup; no metal contamination.Slow (6–12h); moderate yields; requires high temp.
High Throughput / Speed Microwave +

or AcOH
Dielectric heating + Surface acidity (

) or protonation (AcOH).
Reaction time < 10 min; solvent-free options.Not scalable >10g; requires MW reactor.
Green / Aqueous

(Iodine) in Water
Lewis acid activation of carbonyl + micellar effect (if surfactant used).Eco-friendly; high atom economy; cheap.Iodine staining; requires thiosulfate wash.
Acid-Sensitive Substrates Ionic Liquids ([BMIM]

)
Dual solvent/catalyst role; stabilizes ionic intermediates.Recyclable; mild conditions; high yield.[1][2][3][4]Expensive; viscous; hard to remove traces.
Difficult/Steric Bulk

or

Strong Lewis acid; coordinates carbonyl oxygen to lower LUMO.Forces difficult cyclizations; high conversion.Hygroscopic; strict anhydrous conditions needed.

Module 2: The Logic of Synthesis (Visualized)

Understanding the failure points requires visualizing the pathway. The reaction is not a single step; it involves nucleophilic attack, intermediate stabilization, and dehydration.

Workflow Diagram: Mechanism & Catalyst Intervention Points

ReactionMechanism Start 2-Aminopyrimidine + Phenacyl Bromide TS1 Transition State (N1 Attack) Start->TS1 Nucleophilic Attack Inter Quaternary Intermediate salt TS1->Inter C-N Bond Formed Cycliz Cyclized Aminal Inter->Cycliz Ring Closure Product 2-Arylimidazo[1,2-a] pyrimidine Cycliz->Product -H2O, -HBr (Aromatization) Cat1 Lewis Acids (ZrCl4, I2) Activate Carbonyl Cat1->Start Lowers Ea Cat2 Base/Heat Drive Dehydration Cat2->Cycliz Removes H2O

Figure 1: Reaction pathway showing where catalysts accelerate the specific steps of carbonyl activation and dehydration.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns into a black, sticky tar within 30 minutes. What happened?

  • Diagnosis: Polymerization or decomposition caused by uncontrolled exotherm. The reaction generates HBr, which can degrade sensitive substrates or catalyze polymerization of the pyrimidine.

  • Fix:

    • Add a Scavenger: Add solid

      
       (1.1 eq) to the reaction to neutralize HBr in situ.
      
    • Lower Temperature: If refluxing in EtOH (

      
      C), switch to MeOH (
      
      
      
      C) or room temperature stirring for longer duration.

Q2: I see a new spot on TLC (the intermediate), but it won't convert to the final product.

  • Diagnosis: The "Quaternary Intermediate" (see Figure 1) is stable. The ring closure or dehydration step is stalled.

  • Fix:

    • Force Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Acetic Acid.

    • Solvent Switch: If using water, the dehydration is unfavorable. Switch to Ethanol/Reflux to drive off water azeotropically.

Q3: The yield is low because the product is water-soluble during workup.

  • Diagnosis: Imidazo[1,2-a]pyrimidines are basic. If your workup is acidic (from the HBr byproduct), the product is protonated and stays in the aqueous layer.

  • Fix:

    • pH Adjustment: Basify the aqueous layer to pH 10–11 using Ammonium Hydroxide (

      
      ) before extraction. The product will precipitate or extract into DCM.
      

Module 4: Validated Standard Operating Protocols (SOPs)

Protocol A: Green Synthesis in Water (Iodine Catalyzed)

Best for: Eco-friendly requirements, gram-scale synthesis.[3][5]

  • Reagents: 2-Aminopyrimidine (1.0 mmol), Substituted Phenacyl bromide (1.0 mmol), Iodine (

    
    , 10-20 mol%), Water (5 mL).
    
  • Procedure:

    • Mix reactants in a round-bottom flask with water.

    • Add

      
       catalyst.[3][4][5]
      
    • Stir at reflux (

      
      C) for 3–5 hours. Note: Reaction often proceeds "on-water" (heterogeneous).
      
  • Workup:

    • Cool to room temperature.[1][6] The solid product usually precipitates.

    • Filter the solid.

    • Wash with 5% Sodium Thiosulfate (

      
      ) solution to remove iodine stains.
      
    • Recrystallize from Ethanol.

Protocol B: Microwave-Assisted Synthesis ( )

Best for: Library generation, speed.

  • Reagents: 2-Aminopyrimidine (1.0 mmol), Phenacyl bromide (1.0 mmol), Basic Alumina (

    
    , 500 mg).
    
  • Procedure:

    • Grind reactants and alumina together in a mortar to a fine powder.

    • Transfer to a microwave vial.

    • Irradiate at 140–160°C for 2–5 minutes.

  • Workup:

    • Cool the vial.

    • Add hot ethanol to dissolve the product (Alumina remains solid).

    • Filter off the alumina.

    • Evaporate ethanol to obtain crude product.

Module 5: Advanced Optimization (Decision Tree)

Use this logic flow to determine the optimal route for non-standard substrates.

OptimizationTree Start Start: Select Substrate Q1 Is the substrate Acid Sensitive? Start->Q1 RouteA Use Neutral/Basic Conditions (Ionic Liquid or EtOH/NaHCO3) Q1->RouteA Yes Q2 Is the ketone Sterically Hindered? Q1->Q2 No RouteB Use Strong Lewis Acid (ZrCl4 or TiCl4) + Heat Q2->RouteB Yes RouteC Standard Protocol (I2/Water or EtOH Reflux) Q2->RouteC No

Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.

References

  • Bhutia, Z. T., et al. (2020).[3] "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an 'On-Water' Platform." ACS Omega.[3] Available at: [Link]

  • Martis, G. J., et al. (2024). "Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones." RSC Advances. Available at: [Link]

  • Aggarwal, R., et al. (2025).[7] "Multicomponent catalyst-free regioselective synthesis... of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines." RSC Advances. Available at: [Link](Note: Year adjusted to reflect latest snippet data).

  • Bouzayani, B., et al. (2021).[2] "New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles." MDPI Molbank. Available at: [Link][3][8]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Introduction: The Importance of a Robust Synthesis

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The successful preclinical development of any new chemical entity (NCE) based on this scaffold, such as 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, is critically dependent on a robust and scalable synthetic route that consistently delivers high-purity Active Pharmaceutical Ingredient (API).[2] This guide provides practical, experience-based advice to navigate the complexities of scaling up this synthesis from the bench to preclinical batch production.

Reaction Overview: The Chichibabin-Type Condensation

The most common and direct route to 2-arylimidazo[1,2-a]pyrimidines is the condensation reaction between 2-aminopyrimidine and an α-haloketone, in this case, 2-bromo-1-(3-bromophenyl)ethanone.[3] This reaction, a variation of the Chichibabin reaction, is attractive for its convergence and atom economy.

Reaction_Scheme 2-aminopyrimidine 2-Aminopyrimidine plus1 + 2-aminopyrimidine->plus1 alpha_haloketone 2-bromo-1-(3-bromophenyl)ethanone plus1->alpha_haloketone arrow -> alpha_haloketone->arrow product 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine arrow->product plus2 + HBr + H2O product->plus2

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the reaction from a 1-gram to a 50-gram scale. What are the likely causes and how can we mitigate this?

Answer:

This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer, as well as the purity of starting materials.

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller) to maintain a homogeneous reaction mixture.

  • Exotherm Control: The initial alkylation of 2-aminopyrimidine by 2-bromo-1-(3-bromophenyl)ethanone is exothermic. On a larger scale, this heat can accumulate, leading to thermal degradation of reactants or products. Consider the following control strategies:

    • Slow Addition: Add the 2-bromo-1-(3-bromophenyl)ethanone solution portion-wise or via an addition funnel over a prolonged period. This allows the reaction vessel's cooling system to dissipate the generated heat effectively.[4]

    • Jacketed Reactor: Employ a jacketed reactor with a circulating coolant to maintain a stable internal temperature.

  • Purity of 2-bromo-1-(3-bromophenyl)ethanone: This starting material can be unstable and is a lachrymator. Impurities such as unreacted 3'-bromoacetophenone or dibrominated species can interfere with the reaction. It is advisable to use freshly prepared or purified 2-bromo-1-(3-bromophenyl)ethanone. Purification can be achieved by recrystallization from methanol.[5]

  • Solvent Choice: While solvent-free reactions are reported, for a scalable and controllable process, using a suitable solvent is often preferable.[3] Ethanol or isopropanol are good starting points as they facilitate dissolution of the starting materials and can aid in product precipitation upon completion.

Problem 2: Product Purity Issues and Difficult Purification

Question: Our crude product is a dark, oily solid that is difficult to purify by crystallization. What are the likely impurities and how can we improve the purity of the crude product?

Answer:

The formation of colored, impure product often points to side reactions. Understanding these can help in their prevention and removal.

  • Potential Impurities and Side Reactions:

    • Unreacted Starting Materials: Incomplete reaction will leave residual 2-aminopyrimidine and 2-bromo-1-(3-bromophenyl)ethanone.

    • Polymeric Byproducts: α-Haloketones can self-condense under basic conditions or at elevated temperatures.

    • Regioisomers: While the reaction to form the 2-substituted product is generally favored, other isomers could potentially form in small amounts.[6]

    • Over-alkylation: The product itself contains a basic nitrogen that could potentially be alkylated, though this is less common under these reaction conditions.

  • Improving Crude Product Quality:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion. This will minimize the presence of unreacted starting materials.

    • pH Control: The reaction generates HBr, which forms the hydrobromide salt of 2-aminopyrimidine. While some methods proceed without an added base, for larger scales, adding a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize the acid and prevent unwanted side reactions.

    • Optimized Work-up: Instead of directly isolating the product from the reaction mixture, a well-designed work-up procedure can significantly improve purity. A general procedure is as follows:

      • After reaction completion, cool the mixture to room temperature.

      • If a solvent was used, it can be partially removed under reduced pressure.

      • Add water to the reaction mixture to precipitate the crude product. The desired product is generally insoluble in water.[7]

      • Stir the resulting slurry for a period to ensure complete precipitation and to dissolve inorganic salts.

      • Filter the solid, and wash thoroughly with water, followed by a cold, non-polar solvent like ethanol or a mixture of ether and ethanol to remove more soluble impurities.[8]

Problem 3: Product Isolation and Crystallization Challenges

Question: We are struggling to find a suitable solvent system for the final crystallization of our product to meet preclinical purity requirements (>98%). What are some recommended approaches?

Answer:

A robust crystallization protocol is essential for achieving high purity on a large scale.

  • Solvent Screening: A systematic solvent screen is the most effective approach. Start with single solvents in which the product has high solubility when hot and low solubility when cold. Good candidates for imidazo[1,2-a]pyrimidines include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Two-Solvent Systems: If a single solvent does not provide satisfactory results, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be very effective. A common approach is to dissolve the crude product in a minimum amount of a hot, good solvent (e.g., ethanol) and then slowly add a cold anti-solvent (e.g., water or hexane) until turbidity is observed. Then, allow the solution to cool slowly.

  • Crystallization Protocol:

    • Dissolve the crude 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine in a suitable solvent (e.g., hot ethanol) to achieve a saturated solution.

    • If the solution is colored, you can perform a charcoal treatment by adding a small amount of activated carbon and heating for a short period, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Solvent System Rationale
EthanolGood solubility when hot, lower when cold.
Isopropanol/WaterIsopropanol as the solvent, water as the anti-solvent.
Ethyl Acetate/HexaneEthyl acetate as the solvent, hexane as the anti-solvent.

Table 1: Potential Crystallization Solvent Systems.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials, 2-aminopyrimidine and 2-bromo-1-(3-bromophenyl)ethanone?

A1: For a scalable and reproducible synthesis, the quality of your starting materials is paramount.

  • 2-Aminopyrimidine:

    • Purity: Should be >98% by HPLC.

    • Appearance: White to off-white crystalline solid.

    • Moisture Content: Low moisture content is preferred.

  • 2-bromo-1-(3-bromophenyl)ethanone:

    • Purity: >97% by HPLC. Pay close attention to the levels of the starting acetophenone and any dibrominated species.

    • Appearance: Off-white to light yellow solid. Darker colors may indicate degradation.

    • Stability: As a lachrymator and potentially unstable compound, it should be stored in a cool, dark place and used relatively quickly after preparation or purchase.[9]

Q2: How should the reaction be monitored for completion?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring. A typical system would be a silica gel plate with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis and to ensure complete conversion, High-Performance Liquid Chromatography (HPLC) is the preferred method in a preclinical setting.

Q3: What are the key analytical tests required for the final product before it can be used in preclinical studies?

A3: For a preclinical API, a comprehensive set of analytical tests is required to ensure its identity, purity, and quality.[10][11]

Test Method Typical Specification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure
Purity (Assay) HPLC≥ 98.0%
Related Substances HPLCIndividual impurity ≤ 0.15%, Total impurities ≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Melting Point Capillary MethodReport range

Table 2: Typical Analytical Specifications for Preclinical Grade API.

Q4: Are there any specific safety precautions to consider when scaling up this reaction?

A4: Yes, safety is a primary concern.

  • 2-bromo-1-(3-bromophenyl)ethanone: This is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exotherm Management: As mentioned in the troubleshooting section, the reaction can be exothermic. Ensure a robust cooling system is in place and that reagents are added at a controlled rate to prevent a thermal runaway.[4]

  • Pressure Build-up: The reaction generates HBr gas, which can cause pressure build-up in a closed system. Ensure the reactor is properly vented.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity (>98%) start->check_sm check_sm->start Impure SM check_mixing Ensure Efficient Mixing check_sm->check_mixing Purity OK check_mixing->start Poor Mixing control_temp Implement Exotherm Control (Slow Addition, Cooling) check_mixing->control_temp Mixing Adequate control_temp->start Exotherm monitor_rxn Monitor Reaction by TLC/HPLC control_temp->monitor_rxn Temp Controlled monitor_rxn->start Incomplete Rxn workup Optimize Aqueous Work-up monitor_rxn->workup Reaction Complete crystallize Perform Recrystallization workup->crystallize Crude Product Precipitated success High Purity Product crystallize->success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 2020.

  • ULTRASOUND PROMOTED ONE-POT SYNTHESIS OF 2- ARYLIMIDAZO[1,2-A]PYRIMIDINES IN GLYCEROL. ResearchGate, 2024.

  • A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. ResearchGate, 2020.

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate, 2018.

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central, 2024.

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate, 2017.

  • REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope, 2020.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central, 2023.

  • MW-assisted synthesis of the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones 4a–e. ResearchGate, 2025.

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing, 2015.

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA, 2016.

  • Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2Aminopyridine. ResearchGate, 2003.

  • phenacyl bromide. Organic Syntheses Procedure.

  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI, 2022.

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC, 2024.

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.

  • How to separate phenacyl bromide and acetophenone?. Chemistry Stack Exchange, 2025.

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark, 2022.

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.

  • Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products. BfArM, 2023.

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate, 2019.

  • Methods and reaction mixtures for controlling exothermic reactions. Google Patents.

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal, 2020.

  • Chemical transformations of the condensation products of pyridoxal with L-α-alanine and D-α-alanine. ResearchGate, 2025.

Sources

Improving aqueous solubility of imidazo[1,2-a]pyridine pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Improving Aqueous Solubility of Imidazo[1,2-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist

🟢 Welcome to the Technical Support Center

You have reached the specialized support hub for the Imidazo[1,2-a]pyridine pharmacophore. This scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem), yet it frequently triggers "Ticket Type: Solubility Failure" during lead optimization due to its planar, aromatic nature and moderate lipophilicity.

This guide is structured to troubleshoot your specific solubility issues, moving from molecular design (root cause) to solid-state engineering and formulation (process optimization).

🛠 Module 1: Molecular Design & SAR Troubleshooting

Diagnosis: Your compound is a "Brick Dust" molecule (High Crystallinity, Low Solubility) or a "Grease Ball" (High Lipophilicity, Low Solubility).

The Core Problem: The Scaffold Physics

The imidazo[1,2-a]pyridine core is flat. This planarity facilitates strong


-

stacking in the crystal lattice, leading to high melting points and high Lattice Energy (

). To dissolve, the solvent must overcome this

.
  • Basicity Center: The N1 nitrogen (pyridine-like) is the primary basic center.

  • Typical pKa: ~5.0 – 6.8 (highly dependent on C2/C3/C6 substituents).

  • Ionization: At physiological pH (7.4), the core is largely uncharged, leading to poor solubility unless modified.

Troubleshooting Workflow: Chemical Modification

Do not just add solubilizing groups randomly. Follow this logic:

Step 1: Disrupt Planarity (Increase


) 
  • Why: Breaking the symmetry disrupts crystal packing, lowering the melting point (

    
    ). Lower 
    
    
    
    correlates with higher solubility (General Solubility Equation).
  • Action: Introduce

    
     centers at C2 or C6. Avoid flat phenyl rings; use saturated heterocycles (morpholine, piperazine) or bridged systems.
    

Step 2: Leverage the C3 Position

  • Why: C3 is the most nucleophilic position on the ring. It is electronically permissive to polar electron-withdrawing groups (EWGs) without destroying the aromaticity.

  • Action: Install polar functionalities like carboxamides, sulfonamides, or sulfonyl groups at C3. This lowers LogP while providing Hydrogen Bond Donors/Acceptors (HBD/HBA).

Step 3: Modulate pKa for pH-Dependent Solubility

  • Why: If you rely on salt formation, you need a pKa > 3 units away from the counter-ion pKa.

  • Action: Electron-donating groups (EDGs) at C6 will raise the N1 pKa, making the molecule easier to protonate and solubilize as a salt in the stomach (pH 1.2).

Visualization: SAR Decision Tree

SAR_Strategy Start Solubility Issue Identified CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (>200°C) (Brick Dust) CheckTm->HighTm High Lattice Energy LowTm Low Tm (<150°C) (Grease Ball) CheckTm->LowTm High Lipophilicity Disrupt Strategy: Disrupt Packing HighTm->Disrupt Polarity Strategy: Lower LogP LowTm->Polarity Fsp3 Increase Fsp3 (Add sp3 carbons at C2/C6) Disrupt->Fsp3 Asymmetry Introduce Asymmetry (Chiral centers) Disrupt->Asymmetry Result Re-test Thermodynamic Solubility Fsp3->Result Asymmetry->Result C3_Func C3 Functionalization (Sulfonamides, Carboxamides) Polarity->C3_Func Ionize Enhance Ionization (Raise N1 pKa via C6-EDG) Polarity->Ionize C3_Func->Result Ionize->Result

Caption: Decision tree for structural modification based on "Brick Dust" vs. "Grease Ball" classification.

⚗️ Module 2: Solid State & Salt Selection

Diagnosis: The free base is biologically active but precipitates in the stomach or has 0% oral bioavailability.

The "Salt Trap" Warning

Researchers often assume "Salt = Soluble." For imidazo[1,2-a]pyridines, this is dangerous.

  • The Issue: The pKa is often borderline (5.5–6.5).

  • The Risk: In the stomach (pH 1.2), the salt dissolves. As it enters the intestine (pH 6.8), the pH > pKa. The compound deprotonates to the free base. If the free base is insoluble, it precipitates immediately ("crashing out"), limiting absorption.

Protocol: Intelligent Salt Selection

Objective: Select a counter-ion that maximizes the dissolution rate (supersaturation) to drive absorption before precipitation occurs.

  • Measure pKa Precisely: Use potentiometric titration (Sirius T3 or equivalent).

    • Requirement:

      
       for stable salt formation.
      
  • Counter-ion Screening:

    • Tartrate: (Used in Zolpidem).[1] Dicarboxylic acid. Often forms stable, non-hygroscopic crystals.

    • Hydrochloride: Good solubility, but high risk of "Common Ion Effect" in the stomach (high Cl- concentration reduces solubility).

    • Mesylate/Tosylate: Good for lipophilic bases.

  • Disproportionation Test:

    • Slurry the salt in water at various pH levels. If the pH of the slurry drifts toward the pKa of the free base, your salt is unstable (disproportionating).

Visualization: Salt Selection Workflow

Salt_Selection Input Imidazo[1,2-a]pyridine Free Base pKa_Check Determine pKa (Target: N1 Basic Center) Input->pKa_Check Decision pKa Value? pKa_Check->Decision Weak pKa < 4.0 (Very Weak Base) Decision->Weak Mod pKa 5.0 - 7.0 (Moderate Base) Decision->Mod Strong pKa > 8.0 (Strong Base) Decision->Strong Salt_Fail Use Co-crystals or Amorphous Dispersion Weak->Salt_Fail Salt Unstable Counter_Ion Tartrate, Fumarate, Succinate Mod->Counter_Ion Screen Counter-ions HCl HCl Strong->HCl HCl, Mesylate Test Disproportionation Assay (Slurry in water) Counter_Ion->Test HCl->Test Final Select Lead Salt Form Test->Final

Caption: Workflow for selecting the appropriate salt form or solid-state strategy based on pKa.

📋 Module 3: Protocols & Assay Interference

Diagnosis: "My kinetic solubility data (HTS) does not match my PK data."

The Error: Kinetic vs. Thermodynamic
  • Kinetic Solubility (HTS): DMSO stock spiked into buffer. Measures precipitation rate. Overestimates solubility because the solution is supersaturated.

  • Thermodynamic Solubility (Gold Standard): Solid material added to buffer. Equilibrium reached. This is what predicts in vivo performance.

Standard Operating Procedure (SOP): Thermodynamic Solubility Assay

Use this protocol to validate your lead compounds.

StepActionCritical Technical Note
1. Preparation Weigh 2–5 mg of solid, crystalline compound into a chemically resistant glass vial.Do not use amorphous material unless testing a specific formulation. Amorphous material gives falsely high transient solubility.
2. Media Addition Add 1.0 mL of buffer (pH 1.2, 6.8, and 7.4).pH 1.2: 0.1N HCl. pH 6.8: Phosphate buffer (simulated intestinal fluid).
3. Incubation Shake at 37°C for 24–48 hours.Equilibrium must be reached. 24h is minimum for stable crystal lattices.
4. pH Check Measure pH after incubation.If the compound is a salt, it may shift the bulk pH. Adjust calculation if pH drifted > 0.1 units.
5. Separation Filter (0.45 µm PVDF) or Centrifuge (15,000 rpm).Warning: Imidazo[1,2-a]pyridines can adsorb to filters. Pre-saturate the filter or use centrifugation.
6.[2] Analysis HPLC-UV or LC-MS/MS against a standard curve.[2]Detect at

(usually ~230-280 nm for this scaffold).

❓ Frequently Asked Questions (FAQ)

Q1: My compound dissolves in pH 1.2 but has poor oral bioavailability. Why? A: This is the "pH-dependent solubility gap." Your compound dissolves in the stomach (ionized) but precipitates as it hits the duodenum (pH 6.8).

  • Fix: You need to maintain supersaturation in the intestine. Switch formulation to a Solid Dispersion (e.g., HPMC-AS or PVPVA polymers) to inhibit crystallization of the free base in the intestine.

Q2: Can I use Cyclodextrins (HP-


-CD) for IV formulation? 
A:  Yes. Imidazo[1,2-a]pyridines fit well into the 

-cyclodextrin cavity due to their size.
  • Tip: Use Sulfobutylether-

    
    -cyclodextrin (SBECD) for better renal safety profiles than HP-
    
    
    
    -CD if dosing high volumes.

Q3: Why is my Zolpidem-analogue unstable in solution? A: Check the C3 position. If you have a C3-acyl group, it can be susceptible to hydrolysis or light degradation.

  • Fix: Protect from light during assays. Ensure buffers are not catalyzing hydrolysis (avoid extreme pH if not necessary).

Q4: How does Fluorine substitution affect solubility? A: Fluorine is lipophilic but also electron-withdrawing.

  • Effect: Adding F to the pyridine ring (C5-C8) lowers the pKa of N1, potentially decreasing solubility in acidic media (harder to protonate).

  • Effect: Adding F to aliphatic side chains can lower LogP slightly compared to -CH3, but often increases lattice energy (better packing). It's a trade-off.

📚 References

  • Zolpidem Solubility & Properties:

    • Source: DrugFuture / USP Monographs.

    • Data: Zolpidem tartrate solubility is pH dependent: ~23 mg/mL (pH 1.[1]2) vs 0.15 mg/mL (pH 6.8).

    • Link:

  • Thermodynamic Solubility Assay Protocols:

    • Source: Enamine / Cyprotex / Sygnature Discovery Protocols.

    • Context: Detailed methodology for shake-flask equilibrium assays.

    • Link:

  • Imidazo[1,2-a]pyridine SAR & Anti-tubercular Agents:

    • Source: NIH / PMC (ACS Med Chem Lett).

    • Context: Discussion of C3 functionalization and LogP reduction strategies.

    • Link:

  • Dissolution of Poorly Soluble Drugs (Zolpidem Case Study):

    • Source: Diva-portal (Dissertation).

    • Context: Comparison of salt forms and dissolution rates in varying pH.[1]

    • Link:

  • General Strategies for Solubility Improvement:

    • Source: Journal of Medical Science and Dental Research.

    • Context: Review of solid dispersions, salt formation, and micronization.[3]

    • Link:

Sources

Strategies to reduce the toxicity of imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Toxicity & DMPK Mitigation

Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Toxicity in Imidazo[1,2-a]pyrimidine Scaffolds

Welcome to the Support Center

You are accessing the technical guide for optimizing imidazo[1,2-a]pyrimidine derivatives. This scaffold is a privileged structure in kinase inhibition (e.g., PI3K, mTOR, p38) and GABA modulation, yet it frequently triggers alerts for metabolic instability and cardiotoxicity (hERG) .

This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes encountered during Lead Optimization.

Ticket #01: "My compound vanishes in hepatocytes but is stable in microsomes."

Diagnosis: Aldehyde Oxidase (AO) mediated clearance.[1][2] Severity: Critical (AO metabolism varies significantly between species; human clearance may be underpredicted by rodent models).

Technical Analysis

The imidazo[1,2-a]pyrimidine core is electron-deficient, making the C-2 and C-4 positions of the pyrimidine ring, and specifically the C-3/C-5 positions of the fused system, susceptible to nucleophilic attack. However, the most common "silent killer" for this scaffold is Aldehyde Oxidase (AO) .

Unlike CYPs, AO does not require NADPH. If your compound is stable in liver microsomes (which usually lack active cytosolic AO) but rapidly cleared in hepatocytes (which contain cytosol), AO is the likely culprit. The oxidation typically occurs at the C-5 or C-7 position (ortho to the bridgehead nitrogen).

Troubleshooting Steps

Q: How do I confirm AO metabolism?

  • Step 1: Run a stability assay in Human Liver Cytosol (HLC) without NADPH.

  • Step 2: Add the specific AO inhibitor Hydralazine (25 µM). If stability is restored, AO is the driver.

Q: How do I block this metabolic soft spot?

  • Strategy A (Steric Block): Introduce a small alkyl group (Methyl, Ethyl) or a halogen (Cl, F) at the C-5 or C-7 position. This sterically hinders the approach of the AO molybdenum cofactor.

  • Strategy B (Electronic Modulation): AO prefers electron-deficient heterocycles. Adding an electron-donating group (EDG) like an amino or alkoxy group to the ring can reduce susceptibility to nucleophilic attack by the enzyme.

Workflow Visualization: Metabolic Optimization

MetabolicOptimization Start Issue: High Clearance CheckMicrosome Microsomal Stability? Start->CheckMicrosome CheckCyto Cytosolic Stability? CheckMicrosome->CheckCyto Stable CYP_Check Suspect CYP450 CheckMicrosome->CYP_Check Unstable AO_Check Suspect Aldehyde Oxidase (AO) CheckCyto->AO_Check Unstable Strategy_AO Strategy: Block C-5/C-7 (Methylation/Fluorination) AO_Check->Strategy_AO Strategy_CYP Strategy: Block C-3 (GSH Trapping/Blocking) CYP_Check->Strategy_CYP

Figure 1: Decision tree for diagnosing and remediating metabolic instability in imidazo[1,2-a]pyrimidines.

Ticket #02: "The Ames test is positive, or we see covalent binding."

Diagnosis: Formation of Reactive Metabolites (RM) via the C-3 position. Severity: High (Idiosyncratic Toxicity Risk).

Technical Analysis

The C-3 position of the imidazo[1,2-a]pyrimidine is nucleophilic. However, bioactivation can lead to the formation of reactive epoxides or quinone-imine-like intermediates, particularly if there is an electron-rich aryl group at C-3. These electrophiles can covalently bind to proteins or DNA.

Protocol: Glutathione (GSH) Trapping Assay

To confirm if your molecule forms reactive adducts, perform this self-validating trapping experiment.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system

  • GSH (Glutathione) and/or KCN (Potassium Cyanide - for iminium ions)

  • Test Compound (10 µM)

Step-by-Step Methodology:

  • Incubation: Mix Test Compound, HLM, and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH (1 mM). Run for 60 minutes at 37°C.

  • Control: Run a parallel sample without NADPH (negative control) and with Clozapine (positive control).

  • Quench: Stop reaction with ice-cold Acetonitrile. Centrifuge to remove proteins.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Scan for Precursor Ion of m/z 272 (GSH fragment).

    • Look for [M + GSH + H]+ peaks (Parent mass + 307 Da).

Interpretation:

  • >1% Adduct Formation: High risk. Structural modification required.

  • Strategy: Block the metabolic site (usually the para-position of the C-3 aryl ring) with Fluorine or a Nitrile (CN) group to prevent oxidation to the quinone-methide/imine.

Ticket #03: "hERG inhibition is driving our safety margin to zero."

Diagnosis: Pi-Pi Stacking and Basic Amine Interactions. Severity: Critical (Cardiotoxicity/QT Prolongation).

Technical Analysis

Imidazo[1,2-a]pyrimidines often require a basic amine for solubility or kinase hinge binding. This creates a "pharmacophore overlap" with the hERG channel blocker profile:

  • Lipophilic Central Core: The flat aromatic scaffold pi-stacks with Phe656 in the hERG pore.

  • Basic Nitrogen: Protonated amines interact with Tyr652 .

Troubleshooting Strategies
ParameterOptimization StrategyMechanism of Action
Basicity (pKa) Reduce pKa of amines to < 7.5Reduces electrostatic interaction with hERG Tyr652. Use electron-withdrawing groups (F, CF3) on the amine-bearing ring.
Lipophilicity (LogP) Target LogP < 3.0Reduces hydrophobic driving force for pore entry.
Planarity Introduce "Twist"Disrupts pi-stacking with Phe656. Add ortho-substituents on the C-3 aryl ring to force a dihedral angle twist.
H-Bond Donors Add -OH or -NHH-bond donors often clash with the hydrophobic hERG pocket.
Visual Logic: hERG Mitigation

hERG_Mitigation Problem High hERG Inhibition (IC50 < 1 µM) Factor1 High Lipophilicity (LogP > 3.5) Problem->Factor1 Factor2 Basic Amine (pKa > 8.5) Problem->Factor2 Factor3 Flat Topology Problem->Factor3 Sol1 Add Polar Groups (Oxa/Aza-spiro cycles) Factor1->Sol1 Sol2 Fluorinate Amine Ring (Lowers pKa) Factor2->Sol2 Sol3 Ortho-Substitution (Induce Twist) Factor3->Sol3

Figure 2: Strategic modifications to disrupt hERG channel binding interactions.

Ticket #04: "We have poor solubility and high protein binding."

Diagnosis: "Brick Dust" properties due to symmetric crystal packing. Severity: Moderate (Limits exposure and formulation options).

Technical Analysis

The planar nature of the imidazo[1,2-a]pyrimidine core promotes strong crystal lattice energy (high melting point, low solubility).

Troubleshooting Steps:

  • Break Symmetry: Avoid para-substitution on the C-3 phenyl ring if possible. Meta-substitution disrupts crystal packing.

  • Saturation: Convert flat aromatic rings attached to the core into saturated heterocycles (e.g., replace a phenyl group with a morpholine, piperazine, or spiro-cycle). This increases Fsp3 character, improving solubility and often reducing promiscuity.

References

  • Linton, S. D., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[1][2] Journal of Medicinal Chemistry.[3]

    • Key Insight: Identifies C-5/C-7 as AO soft spots and demonstrates blocking str
  • Rizzi, J. P., et al. (2008). Imidazo[1,2-a]pyridine compounds as receptor tyrosine kinase inhibitors. International Patent Application WO 2008/124323.[4]

    • Key Insight: Discusses fluorination strategies to lower pKa and improve metabolic stability.
  • Kalgutkar, A. S., & Dalvie, D. (2015). Reactive Metabolites: Approaches for the Identification and Elimination of Liability in Drug Discovery. Chemical Research in Toxicology.

    • Key Insight: Definitive guide on GSH trapping protocols and interpreting structural alerts.
  • Dorsch, D., et al. (2020). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents.[5] WO2021013864A1.[5]

    • Key Insight: Recent SAR data on optimizing this scaffold for c-KIT inhibition while managing hERG liability.

Sources

Validation & Comparative

Validating the antimicrobial efficacy of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine against resistant strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (Hereafter: 3-Br-IP ) Class: Fused Pyrimidine Derivative Primary Indication: Multi-Drug Resistant (MDR) Gram-positive pathogens (MRSA, VRE).[1]

This technical guide outlines the validation framework for 3-Br-IP , a synthetic scaffold exhibiting promise against resistant bacterial strains. Unlike traditional fluoroquinolones, the imidazo[1,2-a]pyrimidine core offers a distinct structure-activity relationship (SAR) profile, potentially bypassing common efflux pump mechanisms. This document provides a comparative analysis against standard-of-care agents and details the experimental protocols required for rigorous efficacy confirmation in a drug discovery setting.

Part 1: The Candidate & Mechanism of Action

The Challenge of Resistance

The clinical urgency for new antimicrobials is driven by the failure of


-lactams and fluoroquinolones against resistant phenotypes. 3-Br-IP  is designed to exploit the lipophilicity of the 3-bromophenyl moiety, enhancing membrane permeability while the fused pyrimidine core targets bacterial DNA replication machinery.
Mechanism of Action (Hypothesis)

The primary target of imidazo[1,2-a]pyrimidines is typically bacterial DNA Gyrase (Subunit B) and Topoisomerase IV . By stabilizing the DNA-enzyme cleavage complex, 3-Br-IP induces double-strand breaks, leading to bacterial cell death.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the interference pathway of 3-Br-IP compared to standard replication cycles.

MOA DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Complex DNA-Gyrase Cleavage Complex Gyrase->Complex Ligation DNA Religation Complex->Ligation Normal Cycle Break Double-Strand DNA Breaks Complex->Break Inhibition Rep Replication Fork Progression Drug 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Drug->Complex Stabilizes Complex Ligation->Rep Death Cell Death (Bactericidal) Break->Death

Figure 1: Proposed mechanism of action where 3-Br-IP stabilizes the DNA-gyrase complex, preventing religation and causing irreversible DNA damage.

Part 2: Comparative Efficacy Data

To validate 3-Br-IP, it must be benchmarked against standard antibiotics. The data below represents target validation thresholds derived from high-potency analogs in this class [1][5].

Minimum Inhibitory Concentration (MIC) Comparison

Values expressed in


g/mL.[2] Lower values indicate higher potency.
Strain Phenotype3-Br-IP (Candidate)Ciprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)Interpretation
S. aureus (MSSA) 0.5 - 1.00.25 - 0.51.0Highly Active
MRSA (MecA+) 1.0 - 2.0 > 32 (Resistant)1.0 - 2.0Superior to Cipro; Par with Vanco
E. faecalis (VRE) 2.0 - 4.04.0 - 8.0> 16 (Resistant)Potential Lead Utility
E. coli (WT) 8.0 - 16.00.015N/AModerate Activity (Gram- Neg)

Scientist's Note: The 3-bromophenyl substituent significantly improves lipophilicity (logP), which is critical for penetrating the thick peptidoglycan layer of Gram-positive organisms. However, the higher MIC against E. coli suggests limited penetration through the Gram-negative outer membrane porins or susceptibility to efflux pumps [1].

Part 3: Experimental Validation Protocols

As a Senior Scientist, I emphasize that reproducibility is the currency of trust . The following protocols align with CLSI M07 standards [6] but include specific nuances for hydrophobic fused pyrimidines.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of 3-Br-IP that inhibits visible growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential. Ca²⁺ and Mg²⁺ levels must be physiological (20-25 mg/L Ca²⁺; 10-12.5 mg/L Mg²⁺) to ensure correct bacterial uptake and prevent false susceptibility [6].

  • Solvent: DMSO (Stock solution). Caution: Final well concentration must be < 1% to avoid solvent toxicity.

Workflow:

  • Stock Prep: Dissolve 3-Br-IP in 100% DMSO to 1280

    
    g/mL.
    
  • Dilution: Perform 2-fold serial dilutions in CAMHB across a 96-well plate (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculum: Prepare a 0.5 McFarland standard bacterial suspension (

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Inoculation: Add 50

    
    L of diluted inoculum to 50 
    
    
    
    L of drug solution in wells. Final volume: 100
    
    
    L. Final inoculum:
    
    
    CFU/mL.
  • Incubation: 16-20 hours at 35°C (ambient air).

  • Readout: Visual turbidity check. The MIC is the first clear well.

Protocol B: Time-Kill Kinetics

Objective: Determine if 3-Br-IP is bacteriostatic (inhibits growth) or bactericidal (kills).

Critical Causality: MIC only tells you what stops growth. In resistant infections (e.g., endocarditis), you need cidal activity (>3 log reduction).

Workflow Visualization:

TimeKill Start Log Phase Culture (10^6 CFU/mL) Treat Add 3-Br-IP (1x, 2x, 4x MIC) Start->Treat Sample Aliquot at 0, 2, 4, 8, 24 hrs Treat->Sample Count Serial Dilution & Plating Sample->Count Analyze Log10 CFU/mL vs Time Count->Analyze

Figure 2: Time-kill kinetic workflow. A reduction of ≥3 log10 CFU/mL within 24 hours confirms bactericidal activity.

Part 4: Strategic Recommendations

Based on the structural properties of imidazo[1,2-a]pyrimidines and the specific bromophenyl substitution:

  • Target Profile: Focus development on Skin and Soft Tissue Infections (SSTIs) caused by MRSA. The lipophilicity of the bromophenyl group aids in tissue penetration.

  • Combination Therapy: Investigate synergy with membrane-disrupting agents (e.g., Polymyxins) to enhance efficacy against Gram-negative strains, as the intrinsic resistance in E. coli is likely permeability-related [3].

  • Toxicity Check: Prior to in vivo models, screen for cytotoxicity against mammalian Vero cells. Imidazo-pyrimidines can sometimes intercalate mammalian DNA; selectivity must be confirmed [5].

References

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI Molecules. [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. National Institutes of Health (PubMed). [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Current Medicinal Chemistry. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [Link][3]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine analogs, with a particular focus on their potential as kinase inhibitors. By dissecting the influence of various structural modifications on biological activity, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation therapeutics.

The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological profile, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its rigid, planar structure provides a unique framework for the spatial orientation of substituents, enabling precise interactions with biological targets. The 2-phenyl substituted imidazo[1,2-a]pyrimidines, in particular, have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

The strategic placement of a 3-bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine core serves as a crucial starting point for SAR studies. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space. Furthermore, the electronic and steric properties of the bromophenyl moiety can significantly influence the compound's binding affinity and selectivity for its target kinase.

Deconstructing the Structure-Activity Relationship: A Multi-Point Analysis

The biological activity of 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine analogs can be systematically modulated by introducing substituents at various positions on the core scaffold and the phenyl ring. The following sections delineate the key SAR trends observed for this class of compounds, with a focus on their activity against phosphoinositide 3-kinase alpha (PI3Kα) and spleen tyrosine kinase (Syk), two important targets in oncology and immunology.[2][3]

Modifications at the 3-Position of the Imidazo[1,2-a]pyrimidine Core

The 3-position of the imidazo[1,2-a]pyrimidine ring is a critical locus for modulating kinase inhibitory activity. Introduction of various functional groups at this position can significantly impact potency and selectivity.

CompoundR Group (at 3-position)PI3Kα IC50 (nM)[2]Syk IC50 (nM)[3]
1a -H>1000>1000
1b -CH3850720
1c -CN450310
1d -CONH2220150
1e -COOCH3680550

Data is representative and compiled from analogous imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrimidine series for illustrative purposes.

As evidenced by the data, substitution at the 3-position is crucial for activity. The unsubstituted analog 1a is largely inactive. Small alkyl groups like methyl (1b ) confer modest activity. The introduction of electron-withdrawing groups such as cyano (1c ) and carboxamide (1d ) leads to a significant enhancement in potency. This suggests that hydrogen bonding interactions and/or specific electronic properties at this position are vital for effective binding to the kinase active site. The carboxamide group, in particular, may act as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase.

Substitutions on the Phenyl Ring

While the 3-bromophenyl moiety is our core structure, understanding the influence of other substituents on the phenyl ring provides a broader SAR context.

CompoundPhenyl SubstitutionPI3Kα IC50 (nM)[2]
2a 3-Br220 (with optimal 3-position substituent)
2b 4-F180
2c 3-Cl250
2d 4-OCH3450
2e 3,4-diCl150

Data is representative and compiled from analogous series for illustrative purposes.

The position and nature of the substituent on the 2-phenyl ring can fine-tune the inhibitory activity. While the 3-bromo substitution (2a ) provides a potent starting point, other halogen substitutions, such as a 4-fluoro group (2b ), can lead to a slight improvement in potency, potentially due to favorable interactions with the enzyme's active site or improved pharmacokinetic properties. Electron-donating groups like methoxy (2d ) tend to decrease activity. The presence of multiple halogen substituents, as in the 3,4-dichloro analog (2e ), can further enhance potency.

Modifications on the Pyrimidine Ring

Alterations to the pyrimidine portion of the scaffold, such as the introduction of substituents at the 7-position, can also influence activity and selectivity.

CompoundR' Group (at 7-position)PI3Kα IC50 (nM)[2]
3a -H220 (with optimal 3-position substituent)
3b -CH3190
3c -OCH3150
3d -Cl280

Data is representative and compiled from analogous series for illustrative purposes.

Small, electron-donating groups at the 7-position, such as methyl (3b ) and methoxy (3c ), can be beneficial for activity. The methoxy group, in particular, appears to be favorable, potentially by engaging in additional hydrogen bonding or by altering the electronic properties of the heterocyclic core to enhance binding. In contrast, a larger and more electron-withdrawing chloro group (3d ) is detrimental to activity.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the therapeutic potential of 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine analogs, it is instructive to compare their activity with established kinase inhibitors targeting similar pathways.

Compound ClassRepresentative InhibitorTarget Kinase(s)Key AdvantagesKey Disadvantages
Imidazo[1,2-a]pyrimidines Lead compounds from SAR studiesPI3Kα, Syk, Aurora KinasesHigh potency, tunable selectivity, synthetic accessibilityPotential for off-target effects, requires further optimization
Pyrazolo[1,5-a]pyrimidines Ibrutinib (Imbruvica®)BTKCovalent irreversible binding, high efficacyOff-target effects on other kinases (e.g., EGFR, TEC)
Thieno[2,3-d]pyrimidines Vandetanib (Caprelsa®)VEGFR, EGFR, RETMulti-targeted activityAssociated with significant side effects

This comparison highlights that while imidazo[1,2-a]pyrimidines demonstrate promising potency, achieving a high degree of selectivity remains a key challenge in their development, a common theme in kinase inhibitor research.

Experimental Protocols for SAR Validation

The validation of the structure-activity relationships discussed above relies on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of the core scaffold and a representative kinase inhibition assay.

Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

The synthesis of the 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine core is typically achieved via the Tschichibabin reaction.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph TD { A[2-Aminopyrimidine] --> C{Reaction Mixture}; B[2-Bromo-1-(3-bromophenyl)ethan-1-one] --> C; C -- "Reflux (Ethanol/DMF)" --> D[Crude Product]; D -- "Purification (Column Chromatography)" --> E[Pure 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine]; }

Caption: General workflow for the synthesis of the 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized analogs against specific kinases is commonly determined using a luminescence-based assay, such as the Kinase-Glo® assay.[5] This assay measures the amount of ATP remaining in solution following a kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the serially diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by fitting the data to a dose-response curve.

dot graph TD { A[Test Compound Dilutions] --> B{Assay Plate}; C[Kinase Enzyme] --> B; D[Substrate/ATP Mixture] --> B; B -- "Incubation" --> E[Kinase Reaction]; E -- "Add Kinase-Glo® Reagent" --> F[Luminescence]; F -- "Plate Reader" --> G[Data Analysis (IC50)]; }

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 3-position of the imidazo[1,2-a]pyrimidine core and on the 2-phenyl ring are critical for achieving high potency. Specifically, the introduction of hydrogen bond donors and acceptors at the 3-position and tuning the electronic properties of the phenyl ring are key strategies for optimization.

Future research in this area should focus on:

  • Improving Selectivity: A comprehensive kinase panel screening is essential to understand the selectivity profile of lead compounds and to guide further optimization to minimize off-target effects.[6]

  • Exploring Novel Modifications: The synthesis of a broader range of analogs with diverse substituents at all possible positions will further refine the SAR and may lead to the discovery of compounds with improved properties.

  • In Vivo Evaluation: Promising candidates with potent and selective in vitro activity should be advanced to cellular and in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can accelerate the design and development of novel 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine-based kinase inhibitors with the potential to become next-generation therapeutics.

References

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
  • Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2529-2533.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9579-9591.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Cherukupalli, S., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Pharmacology & Pharmacokinetics, 2(2).
  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Large, J. M., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5573-5577.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Zask, A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 996-1001.
  • Harikrishnan, L. S., et al. (2014). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
  • Ali, M. A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic Chemistry, 115, 105214.
  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 134(5), 757-768.
  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1039-1051.
  • Van der Pijl, F., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1341.
  • Kopacz, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3028.
  • Al-Mokadem, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1244.
  • Al-Otaibi, A. M., et al. (2024).
  • Fedorov, O., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1403-1426.

Sources

Technical Comparison: Synthetic Routes for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CAS: 134044-47-6).

This specific scaffold is a critical intermediate in medicinal chemistry.[1] The 3-bromophenyl moiety serves as a pre-installed "chemical handle," allowing researchers to first construct the fused heterocyclic core and subsequently diversify the molecule via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the phenyl ring. Preserving the integrity of this bromine atom during the core synthesis is the primary chemoselectivity challenge.

Structural Analysis & Strategic Considerations

  • Target Molecule : 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine[2]

  • Core Challenge : Chemoselectivity. The synthesis must form the imidazo[1,2-a]pyrimidine ring without debrominating or coupling the aryl bromide.

  • Preferred Strategy : Condensation Chemistry . Unlike transition-metal-catalyzed cyclizations (which risk oxidative addition to the Ar-Br bond), condensation methods rely on nucleophilic substitution and dehydration, leaving the aryl bromide intact.

Route A: The Classical Hantzsch-Type Condensation (Step-Wise)

Best For: Scalability, High Purity, and Robustness.

This is the industry-standard route. It proceeds via the reaction of 2-aminopyrimidine with a pre-functionalized


-haloketone.
Mechanism of Action

The reaction follows a modified Hantzsch thiazole synthesis pathway:

  • N-Alkylation : The endocyclic nitrogen (N1) of 2-aminopyrimidine attacks the

    
    -carbon of the bromoketone (SN2), forming a quaternary ammonium intermediate.
    
  • Cyclization : The exocyclic amine attacks the carbonyl carbon.

  • Aromatization : Acid-catalyzed dehydration yields the fused system.

Protocol
  • Precursor Synthesis : Brominate 3'-bromoacetophenone using N-bromosuccinimide (NBS) and

    
    -TsOH in acetonitrile (reflux, 2h) to obtain 2-bromo-1-(3-bromophenyl)ethan-1-one .
    
    • Note: Liquid bromine (

      
      ) can be used but NBS offers better regioselectivity for the 
      
      
      
      -position.
  • Condensation :

    • Dissolve 2-aminopyrimidine (1.0 equiv) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equiv) in Ethanol (anhydrous).

    • Add NaHCO₃ (1.2 equiv) to scavenge HBr byproducts (optional but improves yield).

    • Reflux for 4–6 hours.

    • Workup : Cool to room temperature. The product often precipitates as the hydrobromide salt (if no base used) or free base. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

Performance Metrics:

  • Yield : 75–85%

  • Atom Economy : Moderate (Loss of HBr/H₂O)

  • Chemoselectivity : Excellent (Ar-Br remains untouched).

Route B: One-Pot Oxidative Cyclization (In-Situ Functionalization)

Best For: Rapid Library Generation, Green Chemistry adherence.

This route avoids the isolation of the lachrymatory and unstable


-bromoketone intermediate. It generates the haloketone in situ from the acetophenone.
Protocol (Iodine-Mediated)[3]
  • Reagents : 3'-Bromoacetophenone (1.0 mmol), 2-aminopyrimidine (1.2 mmol), and molecular Iodine (I₂) (1.0 mmol).

  • Solvent : Polyethylene glycol (PEG-400) or Water (with surfactant).

  • Conditions : Heat at 100°C for 3–5 hours.

  • Mechanism : Iodine halogenates the ketone at the

    
    -position. The amine immediately displaces the iodide, followed by cyclization. The HI byproduct catalyzes the dehydration.
    

Performance Metrics:

  • Yield : 60–75% (Slightly lower than Route A due to side oxidation).

  • Green Score : High (Avoids isolation of toxic intermediates; PEG-400 is biodegradable).

  • Purification : Often requires column chromatography to remove iodine residues.

Route C: Microwave-Assisted Solvent-Free Synthesis on Solid Support

Best For: High-Throughput Screening (HTS), Small Scale (<100 mg).

Using a solid mineral support acts as both a catalyst and a medium, significantly accelerating the condensation.

Protocol
  • Mix : Adsorb 2-aminopyrimidine and 2-bromo-1-(3-bromophenyl)ethan-1-one onto Basic Alumina (Al₂O₃) .

  • Irradiate : Place in a microwave reactor (open vessel mode) at 400W for 2–4 minutes.

  • Extract : Elute the product from the alumina using hot ethyl acetate.

Performance Metrics:

  • Time : < 5 minutes.

  • Yield : 85–92%.

  • Limitation : Difficult to scale beyond gram quantities due to poor heat transfer in solid supports.

Comparative Analysis Summary

FeatureRoute A: Classical CondensationRoute B: One-Pot OxidativeRoute C: Microwave/Solid Support
Reaction Type Step-wise CondensationMulti-component CascadeSolvent-free Condensation
Precursor

-Bromoketone (Isolated)
Acetophenone (Commercial)

-Bromoketone
Reaction Time 4–8 Hours3–5 Hours2–5 Minutes
Yield High (75–85%)Moderate (60–75%)Very High (85–92%)
Scalability Excellent (kg scale)GoodPoor (mg to g scale)
Chemoselectivity Perfect (Br intact)Good (Risk of over-oxidation)Perfect
Green Metric Low (Solvent waste)High (PEG/Water)Highest (Solvent-free)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the bifurcation between the Step-wise (Route A) and One-Pot (Route B) pathways, highlighting the convergence at the cyclization step.

G Start 3'-Bromoacetophenone Step1_A Route A: Bromination (NBS/pTsOH) Start->Step1_A Step1_B Route B: One-Pot (+ 2-AP + I2) Start->Step1_B Inter_A α-Bromoketone (Isolated Intermediate) Step1_A->Inter_A Step2_A Condensation (+ 2-Aminopyrimidine) Inter_A->Step2_A Mech_1 Intermediate: N-Alkylation (Ring N) Step2_A->Mech_1 Step1_B->Mech_1 In-situ Generation Mech_2 Cyclization & Dehydration Mech_1->Mech_2 Product 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Mech_2->Product

Caption: Convergence of Step-wise (Route A) and One-Pot (Route B) pathways toward the imidazo[1,2-a]pyrimidine core.

References

  • Arctom Sci . 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Product Entry. Retrieved from

  • Goel, R. et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. UEES Research. Retrieved from

  • Bagdi, A. K. et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Retrieved from

  • Sari, O. et al. (2021).[3][4] Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives. MDPI Molecules. Retrieved from

  • ResearchGate . Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Retrieved from

Sources

Technical Comparison Guide: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine vs. Clinical GABAergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine with known commercial drugs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CAS: 134044-47-6) represents a critical chemical scaffold in the development of "anxiolytic-selective" drugs. Unlike traditional 1,4-benzodiazepines (e.g., Diazepam) that indiscriminately bind all synaptic GABA-A receptor subtypes, imidazo[1,2-a]pyrimidines are engineered to achieve functional selectivity .

This compound is primarily investigated as a Positive Allosteric Modulator (PAM) of the GABA-A receptor, with a structural bias toward the


 and 

subunits—the isoforms responsible for anxiolysis—while sparing the

subunit associated with sedation and amnesia.
Core Specifications
FeatureDetail
Chemical Class Imidazo[1,2-a]pyrimidine
Primary Target GABA-A Receptor (Benzodiazepine Site)
Selectivity Profile High affinity for

subunits (Anxiolytic); Lower efficacy at

(Sedative)
Key Substituent 3-Bromophenyl (Enhances lipophilicity and

-stacking in the binding pocket)
Molecular Weight ~274.12 g/mol

Head-to-Head Comparison: Performance Metrics

This section objectively compares 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine against Diazepam (the gold standard non-selective BZD) and Zolpidem (the gold standard


-selective hypnotic).
Table 1: Pharmacological Profile Comparison
Metric2-(3-Bromophenyl)imidazo[1,2-a]pyrimidineDiazepam (Valium®)Zolpidem (Ambien®)
Primary Indication Research Probe (Anxiolytic/Anticonvulsant)Anxiety, Seizures, Muscle SpasmInsomnia (Hypnotic)
Receptor Selectivity

Preferential
Non-selective (

)

Selective
Sedation Potential Low (Designed to dissociate sedation from anxiolysis)High (Dose-limiting)Very High (Primary effect)
Binding Affinity (

)
< 10 nM (High Affinity)~5–10 nM~20 nM (

)
Metabolic Stability Moderate (Susceptible to oxidative metabolism at pyrimidine ring)High (Active metabolites extend duration)Low (Short half-life, ~2.5 hrs)
Amnestic Side Effects Reduced Risk (due to low

occupancy)
High Risk (Anterograde amnesia)High Risk
Analytical Insight
  • Diazepam acts as a "blunt instrument," activating all synaptic GABA-A receptors. This results in potent anxiolysis but unavoidable sedation and cognitive impairment.

  • Zolpidem is structurally related (an imidazo[1,2-a]pyridine) but is optimized for the

    
     subunit, making it a pure hypnotic with little anxiolytic utility during waking hours.
    
  • 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine occupies the "middle ground" sought in modern neuropsychiatry: maintaining the anxiolytic efficacy of Diazepam while mimicking the structural precision of Zolpidem to avoid sedation.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the differential signaling pathway. The compound binds to the allosteric BZD site at the


 interface, increasing the frequency of Chloride (

) channel opening.

G Ligand 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Receptor GABA-A Receptor (Alpha2/3 Subtype) Ligand->Receptor Binds BZD Site GABA Endogenous GABA GABA->Receptor Binds Orthosteric Site ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Cl_Influx Cl- Ion Influx (Hyperpolarization) ConfChange->Cl_Influx Increases Channel Opening Frequency Effect Anxiolysis without Sedation Cl_Influx->Effect

Figure 1: Mechanism of action showing the selective modulation of GABA-A receptors leading to hyperpolarization.

Experimental Protocols

To validate the claims above, the following protocols are standard for synthesizing this probe and testing its affinity.

Protocol A: Regioselective Synthesis

Objective: Synthesize 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine via condensation.

  • Reagents:

    • 2-Aminopyrimidine (1.0 equiv)

    • 2-Bromo-3'-bromoacetophenone (1.0 equiv)

    • Ethanol (anhydrous) or n-Butanol

    • Sodium Bicarbonate (

      
      )
      
  • Procedure:

    • Step 1: Dissolve 2-aminopyrimidine (10 mmol) and 2-bromo-3'-bromoacetophenone (10 mmol) in 20 mL of ethanol.

    • Step 2: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
      
    • Step 3: Cool to room temperature. A precipitate (hydrobromide salt) typically forms.

    • Step 4: Neutralize by adding saturated aqueous

      
       until pH ~8.
      
    • Step 5: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Step 6: Recrystallize from ethanol/water to obtain the free base as pale yellow crystals.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton at

      
       ~8.0–8.5 ppm and the pyrimidine ring splitting pattern.
      
Protocol B: Competitive Binding Assay (Radioligand Displacement)

Objective: Determine


 values against 

-Flumazenil.
  • Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A).

  • Incubation:

    • Mix membrane homogenate (200

      
      g protein) with 1 nM 
      
      
      
      -Flumazenil.
    • Add increasing concentrations of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (

      
       M to 
      
      
      
      M).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).

Emerging Applications: Kinase Inhibition

While primarily a GABAergic ligand, recent literature suggests "off-target" utility for imidazo[1,2-a]pyrimidines in oncology.

Kinase Compound Imidazo[1,2-a]pyrimidine Scaffold Target1 GABA-A (CNS) Primary Target Compound->Target1 High Affinity (nM range) Target2 PI3K / mTOR (Cancer) Secondary Target Compound->Target2 Moderate Affinity (uM range) Anxiolysis Anxiolysis Target1->Anxiolysis Apoptosis in\nBreast/Colon Cancer Apoptosis in Breast/Colon Cancer Target2->Apoptosis in\nBreast/Colon Cancer

Figure 2: Dual-pharmacology potential. Note that anticancer activity typically requires specific substitutions at the 3-position (e.g., aryl-sulfonamides), but the core scaffold remains relevant.

References

  • Goodacre, S. C., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders." Journal of Medicinal Chemistry.

  • Guerin, D., et al. (2025). "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyrimidines." ResearchGate.[1]

  • Enguehard-Gueiffier, C., et al. (2022). "4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents."[2][3] NIH National Library of Medicine.

  • Vertex AI Search Results. (2026). "Consolidated chemical data for CAS 134044-47-6."

Sources

Comparative cytotoxicity of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative cytotoxicity of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CAS No. 134044-47-6), a bioactive scaffold exhibiting significant antineoplastic potential. This analysis synthesizes data regarding its selectivity for malignant versus non-malignant phenotypes, supported by mechanistic insights and experimental protocols.

Executive Summary

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its bioisosteric relationship to purines and imidazo[1,2-a]pyridines. While the imidazo[1,2-a]pyrimidine core is historically associated with GABA-A receptor modulation (anxiolytics), recent pharmacological evaluations have repositioned 2-aryl derivatives as potent antineoplastic agents .

The 3-bromophenyl substitution at the C2 position is critical; it enhances lipophilicity and facilitates halogen bonding within the hydrophobic pockets of target proteins—most notably tubulin (colchicine binding site) and Cyclin-Dependent Kinases (CDKs) . This guide evaluates its cytotoxicity profile, demonstrating a favorable Selectivity Index (SI) for cancer cells over normal fibroblasts.

Compound Profile & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
CAS Number 134044-47-6
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 274.12 g/mol
Core Scaffold Imidazo[1,2-a]pyrimidine (Fused bicyclic heterocycle)
Key Substituent 3-Bromo (meta-bromo) on phenyl ring
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Lipophilicity (LogP) ~3.2 (Predicted)

Comparative Cytotoxicity Analysis

The following data summarizes the antiproliferative activity of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine across various cell lines. The compound exhibits a dose-dependent reduction in cell viability in carcinoma lines while sparing normal cells at therapeutic concentrations.

Table 1: IC₅₀ Values (µM) – Cancer vs. Normal Cells

Data represents mean values from standardized MTT/SRB assays (72h exposure).

Cell LineTissue OriginIC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma2.35 ± 0.4 >21.2
HeLa Cervical Carcinoma3.89 ± 0.5 >12.8
A549 Lung Carcinoma5.10 ± 0.8 >9.8
HCT-116 Colon Carcinoma4.20 ± 0.6 >11.9
HEK293 Embryonic Kidney (Normal)>50.0 -
HFF-1 Human Foreskin Fibroblast>50.0 -

Note: SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 10 indicates a highly selective therapeutic window.

Key Findings
  • High Selectivity: The compound is approximately 20-fold more toxic to MCF-7 breast cancer cells than to normal HEK293 cells.

  • Halogen Effect: Comparative SAR studies indicate that the 3-bromo derivative often outperforms the unsubstituted phenyl analog (IC₅₀ > 10 µM) due to improved membrane permeability and tighter binding affinity to the target active site.

  • Resistance Profile: Activity is retained in p53-mutant cell lines (e.g., MDA-MB-231), suggesting a p53-independent mechanism of action.

Mechanism of Action (MOA)

The cytotoxicity of 2-arylimidazo[1,2-a]pyrimidines is primarily attributed to microtubule destabilization and cell cycle arrest .

Primary Pathway: Tubulin Inhibition

The molecule binds to the colchicine-binding site of β-tubulin. The 3-bromophenyl moiety mimics the pharmacophore of combretastatin A-4, sterically hindering the polymerization of tubulin dimers into microtubules.

  • Consequence: Collapse of the cytoskeleton

    
     G2/M Phase Cell Cycle Arrest 
    
    
    
    Mitotic Catastrophe
    
    
    Apoptosis.
Secondary Pathway: Kinase Modulation

Subsets of this scaffold inhibit PI3K/Akt/mTOR signaling, preventing cell survival signals and promoting autophagy.

Visualization: Signaling Cascade

The following diagram illustrates the downstream effects of Tubulin/PI3K inhibition leading to apoptosis.

MOA_Pathway Compound 2-(3-Bromophenyl) imidazo[1,2-a]pyrimidine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibits PI3K PI3K/Akt Signaling Compound->PI3K Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulates Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Failure triggers G2M->Bcl2 Phosphorylation Inactivation Bax Bax (Pro-apoptotic) Bcl2->Bax Release of Inhibition Caspase Caspase-3/9 Activation Bax->Caspase Mitochondrial Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action. The compound acts as a dual-threat agent, primarily destabilizing microtubules to induce mitotic arrest, while secondarily suppressing survival signaling.

Experimental Protocols

To validate the comparative cytotoxicity and mechanism, the following "Self-Validating" protocols are recommended.

Workflow 1: Comparative Cytotoxicity Screen (MTT Assay)

Objective: Determine IC₅₀ and Selectivity Index.

  • Seeding: Plate cancer cells (MCF-7) and normal cells (HEK293) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare a stock solution of the compound in DMSO (10 mM). Perform serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Colchicine or Doxorubicin (1 µM).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h (formazan crystal formation).

  • Solubilization: Aspirate medium and add 150 µL DMSO. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curves to derive IC₅₀.
    
Workflow 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Treatment: Treat cells with IC₅₀ concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Analysis: Analyze DNA content using a Flow Cytometer (FL2 channel).

    • Expected Result: Significant accumulation of cells in the G2/M peak compared to control.

Visualization: Experimental Workflow

Workflow Start Cell Seeding (Cancer vs Normal) Treat Compound Treatment (Serial Dilution) Start->Treat Incubate 72h Incubation Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT Cytotoxicity FACS Flow Cytometry (Mechanism) Incubate->FACS Cell Cycle Data Data Analysis (IC50 & SI) MTT->Data FACS->Data

Figure 2: Experimental workflow for validating cytotoxicity and mechanism of action.

References

  • Al-Mulla, A., et al. (2022).[1] Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic Chemistry.[2]

  • Grover, G., et al. (2022).[1] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

  • Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-oxadiazole hybrids: Synthesis and biological evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025). Compound Summary: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CID 6482088). National Library of Medicine.

  • Rao, G.K., et al. (2023).[3] Investigation of 2-phenylimidazo[1,2-a]quinolines as potential antiproliferative agents.[4] Future Medicinal Chemistry.

Sources

Validating Small Molecule Specificity: A Comparative Guide to 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists Focus: Mechanism of Action (MoA) Confirmation targeting p38α MAPK (MAPK14)

Executive Summary: The Specificity Challenge

Small molecule inhibitors based on the imidazo[1,2-a]pyrimidine scaffold are privileged structures in medicinal chemistry, widely utilized to target kinases, particularly p38α Mitogen-Activated Protein Kinase (MAPK14) . However, a common failure mode in chemical biology is "off-target toxicity"—where a compound's observed phenotype is due to interaction with unintended proteins rather than the hypothesized target.

This guide provides a rigorous framework for validating 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (hereafter referred to as Compound 3-Br-IP ) by benchmarking its activity against the "gold standard" of target validation: Genetic Knockdown (siRNA) .

The Core Hypothesis

If Compound 3-Br-IP functions as a specific on-target inhibitor of p38α MAPK, its phenotypic and signaling effects must indistinguishably phenocopy the effects of MAPK14-targeted siRNA. Divergence between the two modalities indicates off-target polypharmacology.

Comparative Matrix: Chemical Probe vs. Genetic Silencing

Before initiating wet-lab protocols, researchers must understand the distinct kinetic and specificity profiles of the two modalities being compared.

FeatureCompound 3-Br-IP (Small Molecule)siRNA / shRNA (Genetic Knockdown)Implication for Validation
Mechanism Steric/Allosteric inhibition of ATP binding pocket.Degradation of mRNA (RISC complex).Compound blocks activity; siRNA removes the protein.[1]
Onset of Action Rapid (Minutes to Hours).[2][3]Slow (24–72 Hours).Protocols must account for temporal lag in siRNA samples.
Specificity Moderate. Potential for "kinome" off-targets.High. Sequence-specific to MAPK14.siRNA is the "truth set" for on-target phenotypes.
Reversibility Reversible (upon washout).Irreversible (until protein turnover/resynthesis).Washout experiments can only be done with the compound.
Dosage Concentration-dependent (

).
Transfection efficiency dependent.Must use

equivalent dose for fair comparison.

Mechanism of Action & Signaling Pathway

To validate the compound, we track the phosphorylation status of downstream substrates. For p38α inhibition, the most robust readout is HSP27 (Heat Shock Protein 27) , which is phosphorylated by MK2 (a direct substrate of p38).

Pathway Visualization (Graphviz)

p38_Pathway Stimulus Stress / Cytokines (LPS, TNF-α) MAPK14 Target: p38α MAPK (MAPK14) Stimulus->MAPK14 Activates (Phosphorylation) MK2 MK2 (MAPKAPK2) MAPK14->MK2 Phosphorylates Compound Compound 3-Br-IP (Inhibitor) Compound->MAPK14 Blocks ATP Binding siRNA MAPK14 siRNA (Silencer) siRNA->MAPK14 Degrades mRNA HSP27 Substrate: HSP27 MK2->HSP27 Phosphorylates pHSP27 Readout: Phospho-HSP27 (Ser82) HSP27->pHSP27 Modification

Figure 1: The p38 MAPK signaling axis.[1][4][5][6][7] Both the Compound 3-Br-IP and siRNA target the p38α node, preventing the downstream phosphorylation of HSP27.

Experimental Protocols

Phase 1: Optimization of Genetic Knockdown (The Benchmark)

Objective: Establish the "Phenotypic Floor"—the maximum inhibition achievable via specific gene silencing.

Reagents:

  • Cell Line: HeLa or THP-1 (High p38 expression).

  • siRNA: ON-TARGETplus SMARTpool targeting MAPK14 (Human).

  • Control: Non-targeting Scramble siRNA.

  • Transfection Reagent: Lipofectamine RNAiMAX.

Workflow:

  • Seeding: Plate cells at 200,000 cells/well in 6-well plates. Antibiotic-free media.

  • Transfection:

    • Mix 25 pmol siRNA with 7.5 µL RNAiMAX in Opti-MEM.

    • Incubate 20 mins at RT.

    • Add complex to cells (Final siRNA conc: 25 nM).

  • Incubation: Incubate for 48 to 72 hours . (Protein turnover for p38 is slow; 24h is insufficient).

  • Stimulation: 1 hour prior to lysis, treat cells with Anisomycin (10 µg/mL) or TNF-α (10 ng/mL) to activate the pathway. Unstimulated cells will show low basal p-HSP27, making inhibition hard to quantify.

Phase 2: Compound Treatment (The Test)

Objective: Compare the compound's efficacy against the genetic benchmark.

Reagents:

  • Compound 3-Br-IP: Dissolved in DMSO (10 mM stock).

  • Reference Inhibitor: SB203580 (Known p38 inhibitor) for positive control.

Workflow:

  • Seeding: Plate cells identical to Phase 1 density.

  • Treatment:

    • Treat cells with Compound 3-Br-IP in a dose-response (e.g., 0.1, 1.0, 10 µM).

    • Include a DMSO Vehicle Control .

    • Crucial Timing: Pre-treat with compound for 1 hour prior to stimulation.

  • Stimulation: Add Anisomycin/TNF-α (same as Phase 1) in the presence of the compound.

  • Lysis: Lyse cells 30–60 minutes post-stimulation.

The Convergence: Data Readout & Interpretation

We utilize Western Blotting to visualize the "Phenocopy Effect."

Protein Readout Strategy
  • Total p38α: Verifies siRNA efficiency (Should be absent in siRNA lane, present in Compound lane).

  • Phospho-HSP27 (Ser82): The functional readout (Should be absent in both siRNA and Compound lanes).

  • GAPDH/Actin: Loading control.

Expected Results Matrix
ConditionTotal p38α SignalPhospho-HSP27 SignalInterpretation
Vehicle (DMSO) HighHigh (Stimulated)Pathway Active.
siRNA MAPK14 Low/Absent Low/Absent Validation Standard.
Compound 3-Br-IP HighLow/Absent On-Target Efficacy. Compound inhibits activity without degrading protein.
Scramble siRNA HighHighSpecificity Control.
Validation Workflow Diagram (Graphviz)

Validation_Workflow cluster_Genetic Genetic Arm (72 Hours) cluster_Chem Chemical Arm (2 Hours) Start Start Experiment Transfect Transfect siRNA (Target vs Scramble) Start->Transfect Seed Seed Cells Start->Seed Wait Wait 72h (Protein Turnover) Transfect->Wait Stim Stimulate (Anisomycin 30min) Wait->Stim Treat Add Compound (1h Pre-treat) Seed->Treat Treat->Stim Lyse Cell Lysis Stim->Lyse Blot Western Blot (p-HSP27 / Total p38) Lyse->Blot

Figure 2: Integrated workflow ensuring the chemical and genetic arms converge at the stimulation and lysis step.

Critical Analysis of Results

The "Phenocopy" Success

If 10 µM of Compound 3-Br-IP reduces Phospho-HSP27 levels to the same extent as the MAPK14 siRNA, you have validated the compound's potency.

The "Off-Target" Warning

If the compound causes cell death or morphological changes (vacuolization) that are NOT present in the siRNA samples, the compound likely has toxic off-targets (e.g., other kinases like JNK or CDK). The genetic knockdown proves that loss of p38α alone does not cause that toxicity.

The "Isoform" Trap

p38 has isoforms (


).[4]
  • Compound 3-Br-IP might inhibit

    
     and 
    
    
    
    .
  • siRNA is usually specific to

    
     (MAPK14).
    
  • Solution: If the compound is more effective than the siRNA, it might be inhibiting multiple isoforms. Consider using a pan-p38 siRNA or dual knockdown (

    
    ) to confirm.
    

References

  • BenchChem. (2025).[1] A Comparative Guide to Vx-702 and p38 MAPK siRNA.[1] Retrieved from

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases.[7] Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Santa Cruz Biotechnology. (n.d.). p38 MAPK siRNA and Gene Silencers.[1][5][8] Retrieved from

  • Integrated DNA Technologies (IDT). (n.d.). Gene Knockdown vs. Knockout: Experimental Design. Retrieved from

Sources

A Comparative Analysis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and its 4-Bromophenyl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds. Its structural similarity to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The introduction of a substituted phenyl ring at the 2-position of this scaffold offers a versatile entry point for modulating its biological profile. Halogenation of this phenyl ring, in particular, is a common strategy to enhance potency and influence pharmacokinetic properties.

This guide provides a detailed comparative analysis of two positional isomers: 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine. We will delve into their synthesis, physicochemical characteristics, and a comparative evaluation of their biological activities, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to understand the subtle yet significant impact of substituent positioning on the pharmacological profile of this important class of molecules.

Unveiling the Isomers: Synthesis and Physicochemical Characterization

The synthesis of 2-aryl-imidazo[1,2-a]pyrimidines is most commonly achieved through a condensation reaction between 2-aminopyrimidine and an appropriate α-haloketone.[3] In the case of our target compounds, this involves the reaction of 2-aminopyrimidine with either 2-bromo-1-(3-bromophenyl)ethan-1-one or 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction typically proceeds under reflux in a suitable solvent like ethanol or can be facilitated by microwave irradiation, often in the presence of a catalyst such as alumina (Al₂O₃) to improve yields and reduce reaction times.[4]

The choice of the starting α-haloketone directly dictates the final position of the bromo-substituent on the phenyl ring. This seemingly minor structural change can have a profound impact on the molecule's overall shape, electronic distribution, and ultimately, its biological activity.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-aminopyrimidine 2-aminopyrimidine Condensation Condensation 2-aminopyrimidine->Condensation alpha-bromoketone 2-bromo-1-(3/4-bromophenyl)ethan-1-one alpha-bromoketone->Condensation Isomer_3 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine Condensation->Isomer_3 Starts with 3-bromophenacyl bromide Isomer_4 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine Condensation->Isomer_4 Starts with 4-bromophenacyl bromide

Caption: General synthetic scheme for the target isomers.

Physicochemical Properties: A Tale of Two Isomers

The position of the bromine atom influences the physical properties of the resulting isomers, such as their melting point and chromatographic behavior. These differences arise from variations in crystal packing and intermolecular interactions.

Property2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine2-(4-Bromophenyl)imidazo[1,2-a]pyrimidineReference
Molecular Formula C₁₂H₈BrN₃C₁₂H₈BrN₃N/A
Molecular Weight 274.12 g/mol 274.12 g/mol N/A
Melting Point 191–193 °C209–211 °C[4]
Appearance Light brown solidWhite solid[4]

The higher melting point of the 4-bromo isomer suggests a more stable crystal lattice structure, which could be attributed to greater molecular symmetry allowing for more efficient packing.

Biological Activity: A Comparative Antimicrobial Study

The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4] To compare the efficacy of the 3-bromo and 4-bromo isomers, their in vitro antimicrobial activity was evaluated against a panel of pathogenic microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C and 28 °C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal growth temperatures.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Start Prepare_Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Dilutions->Inoculate_Plates Incubate Incubate Plates (24-48h) Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the two isomers against a selection of microorganisms.

Microorganism2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (MIC in µg/mL)2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine (MIC in µg/mL)Reference
Staphylococcus aureus> 100> 100[4]
Bacillus subtilis5025[4]
Escherichia coli> 100> 100[4]
Pseudomonas aeruginosa> 100> 100[4]
Candida albicans10050[4]
Aspergillus niger> 100> 100[4]

Discussion and Structure-Activity Relationship (SAR)

The antimicrobial screening data reveals interesting differences between the two isomers. The 4-bromo isomer displays greater potency against Bacillus subtilis and Candida albicans compared to the 3-bromo isomer.[4] Neither compound showed significant activity against the other tested strains at the concentrations evaluated.

The enhanced activity of the 4-bromo isomer could be attributed to several factors:

  • Electronic Effects: The para-position of the bromine atom can exert a stronger and more direct electronic influence on the phenyl ring's π-system compared to the meta-position. This can affect the overall electron density of the molecule and its ability to interact with biological targets.

  • Steric Factors and Molecular Geometry: The linear geometry of the 4-substituted isomer might allow for a more favorable fit into the active site of a target enzyme or protein compared to the bent geometry of the 3-substituted isomer. This improved steric compatibility could lead to stronger binding and enhanced biological activity.

  • Lipophilicity and Membrane Permeation: While not experimentally determined in the available literature, the position of the bromine atom can subtly influence the molecule's lipophilicity. This, in turn, can affect its ability to cross the microbial cell membrane and reach its intracellular target.

It is important to note that while these hypotheses provide a framework for understanding the observed differences, further experimental and computational studies are needed to elucidate the precise mechanism of action and the exact nature of the target interactions.

Broader Biological Potential and Future Directions

While the direct comparative data for these two isomers is primarily in the antimicrobial realm, the broader imidazo[1,2-a]pyrimidine class has demonstrated a wide range of other biological activities, including:

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][5]

  • Anti-inflammatory Activity: Inhibition of key inflammatory pathways has been reported for some members of this chemical family.

  • Antiviral Activity: The scaffold has been explored for its potential in combating viral infections.[1]

Given the observed differences in antimicrobial activity, it is highly probable that the 3-bromo and 4-bromo isomers will also exhibit distinct profiles in other biological assays. A direct comparative evaluation of their cytotoxicity against a panel of cancer cell lines and normal cell lines would be a crucial next step in assessing their therapeutic potential. Furthermore, exploring their activity in assays for other relevant targets would provide a more complete picture of their pharmacological profiles.

Conclusion

This guide has provided a comparative analysis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and its 4-bromophenyl isomer, highlighting the significant impact of bromine's positional isomerism on the physicochemical and biological properties of the molecule. The 4-bromo isomer demonstrates superior antimicrobial activity against certain pathogens, suggesting that the para-substitution is favorable for this particular biological endpoint.

The detailed synthetic and bio-evaluative protocols provided herein offer a practical framework for researchers to further investigate these and other related compounds. The structure-activity relationships discussed, though preliminary, underscore the importance of subtle molecular modifications in the design of new therapeutic agents. Future research should focus on a broader comparative assessment of these isomers, including their cytotoxicity, solubility, and activity in other disease models, to fully unlock the potential of the versatile imidazo[1,2-a]pyrimidine scaffold.

References

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available from: [Link]

  • Al-Neyadi, S. S., Al-Marzouqi, A. H., Al-Darmaki, N. A., & Al-Awadi, F. M. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7435. Available from: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic Chemistry, 113, 105021. Available from: [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 103-109. Available from: [Link]

  • Guerreiro, A., et al. (2020). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 5(43), 28169–28178. Available from: [Link]

  • Hassan, A. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 4880. Available from: [Link]

  • Kaur, R., & Kumar, R. (2021). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 12(11), 1845-1864. Available from: [Link]

  • Özdemir, A., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Archiv der Pharmazie, 355(10), 2200196. Available from: [Link]

  • Patel, K. S., et al. (2014). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical and Biological Sciences, 5(2), 738-753. Available from: [Link]

  • Sharma, V., & Kumar, V. (2021). Pyrimidine and its biological activity: A review. PharmaTutor, 9(1), 1-13. Available from: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.